molecular formula C10H9BrO2 B8587179 5-(Allyloxy)-2-bromobenzaldehyde

5-(Allyloxy)-2-bromobenzaldehyde

Cat. No.: B8587179
M. Wt: 241.08 g/mol
InChI Key: PIKQUFBEAHAJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Allyloxy)-2-bromobenzaldehyde is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Allyloxy)-2-bromobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Allyloxy)-2-bromobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

2-bromo-5-prop-2-enoxybenzaldehyde

InChI

InChI=1S/C10H9BrO2/c1-2-5-13-9-3-4-10(11)8(6-9)7-12/h2-4,6-7H,1,5H2

InChI Key

PIKQUFBEAHAJLP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=C(C=C1)Br)C=O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Allyloxy)-2-bromobenzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, the strategic design of molecular building blocks is paramount for the efficient construction of complex target molecules. 5-(Allyloxy)-2-bromobenzaldehyde is a trifunctional aromatic compound that serves as a highly versatile intermediate for researchers in organic synthesis and drug discovery. Its structure incorporates three distinct and synthetically valuable functional groups: a reactive aldehyde, an aryl bromide suitable for cross-coupling reactions, and an allyloxy ether that offers unique avenues for further transformation. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic signature, and key applications, offering field-proven insights for its effective utilization in the laboratory.

Molecular Structure and Physicochemical Properties

The structural arrangement of 5-(Allyloxy)-2-bromobenzaldehyde, with the bromine atom ortho to the aldehyde and the allyloxy group para to it, dictates its chemical behavior and synthetic utility. The electron-withdrawing nature of the aldehyde and bromine groups influences the reactivity of the aromatic ring, while the ortho-bromo substituent provides a handle for palladium-catalyzed transformations.

Chemical Structure:

Physicochemical Data Summary:

The following table summarizes the key properties of 5-(Allyloxy)-2-bromobenzaldehyde and its direct precursor. While extensive experimental data for the title compound is not broadly published, these values are based on established chemical principles and data from closely related analogues.

PropertyValueSource/Method
Chemical Name 5-(Allyloxy)-2-bromobenzaldehyde-
Molecular Formula C₁₀H₉BrO₂Calculated
Molecular Weight 241.08 g/mol Calculated[1]
Appearance Expected to be an off-white to pale yellow solidAnalogy to isomers[1]
Solubility Soluble in organic solvents (e.g., DCM, EtOAc, DMF); slightly soluble in water.[1]Analogy to isomers
Precursor 2-Bromo-5-hydroxybenzaldehyde-
Precursor CAS No. 2973-80-0[2][3]
Precursor Mol. Wt. 201.02 g/mol [3][4]

Synthesis and Purification

The most reliable and widely adopted method for the preparation of 5-(Allyloxy)-2-bromobenzaldehyde is the Williamson ether synthesis. This classical reaction provides a high-yielding and straightforward pathway from the commercially available phenolic precursor, 2-Bromo-5-hydroxybenzaldehyde.

Causality of Experimental Design: The Williamson ether synthesis is predicated on the deprotonation of a weakly acidic phenol by a suitable base to form a more nucleophilic phenoxide. This phenoxide then displaces a halide from an alkyl halide—in this case, allyl bromide—via an Sₙ2 reaction.

  • Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without being so aggressive as to promote side reactions with the aldehyde or allyl bromide. Its insolubility in many organic solvents necessitates the use of a polar aprotic solvent like DMF or acetone to facilitate the reaction.

  • Choice of Solvent (Anhydrous DMF): Dimethylformamide is an excellent polar aprotic solvent that readily dissolves the organic reactants and facilitates the Sₙ2 reaction. Using an anhydrous grade is critical, as water can compete with the phenoxide as a nucleophile and hydrolyze the allyl bromide.

  • Work-up and Purification: The reaction is quenched with an aqueous solution to dissolve the inorganic byproducts (KBr and excess K₂CO₃). Extraction into an organic solvent like ethyl acetate isolates the desired product. Column chromatography is the definitive method for purification, effectively separating the nonpolar product from any remaining polar starting material or minor impurities.

G cluster_synthesis Synthesis Workflow cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve 2-Bromo-5-hydroxybenzaldehyde in anhydrous DMF B 2. Add K₂CO₃ (Base) Stir for 15 min A->B C 3. Add Allyl Bromide dropwise (Exothermic control) B->C D 4. Stir at Room Temperature (2-4h) Monitor by TLC C->D E 5. Quench with aq. NH₄Cl D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash organic layer with Brine F->G H 8. Dry over Na₂SO₄ & Concentrate G->H I 9. Column Chromatography (Silica Gel, Hexane/EtOAc) H->I J 10. Characterize Pure Product

Caption: Synthesis and purification workflow for 5-(Allyloxy)-2-bromobenzaldehyde.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Bromo-5-hydroxybenzaldehyde (1.0 eq)

  • Allyl bromide (1.2 - 1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-hydroxybenzaldehyde (1.0 eq).

  • Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 eq) to the stirred solution. Allow the suspension to stir at room temperature for 15-20 minutes to facilitate phenoxide formation.

  • Slowly add allyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[5]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous Na₂SO₄.[5]

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure 5-(Allyloxy)-2-bromobenzaldehyde.

Spectroscopic Characterization (Expected Data)

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following data are predicted based on the known effects of the substituents on a benzaldehyde scaffold.

  • ¹H NMR (Proton NMR):

    • Aldehyde Proton (-CHO): A singlet is expected around δ 10.3 ppm. This downfield shift is characteristic of aldehyde protons.[6]

    • Aromatic Protons: Three distinct signals are expected in the aromatic region (δ 7.0-7.8 ppm).

      • H-6 (ortho to aldehyde, meta to allyloxy): A doublet.

      • H-4 (ortho to allyloxy, meta to aldehyde): A doublet of doublets.

      • H-3 (ortho to Br and aldehyde): A doublet.

    • Allyl Group Protons:

      • -O-CH₂-: A doublet around δ 4.6 ppm.

      • -CH=CH₂: A multiplet around δ 6.0 ppm.

      • -CH=CH₂: Two doublets of doublets around δ 5.3-5.5 ppm.[6]

  • ¹³C NMR (Carbon-13 NMR):

    • Aldehyde Carbon (C=O): A signal is expected around δ 190 ppm.[6]

    • Aromatic Carbons: Six signals are expected between δ 110-160 ppm.

    • Allyl Group Carbons:

      • -O-CH₂-: A signal around δ 70 ppm.

      • -CH=CH₂: A signal around δ 132 ppm.

      • -CH=CH₂: A signal around δ 118 ppm.[6]

  • IR (Infrared) Spectroscopy:

    • C=O stretch (aldehyde): A strong, sharp absorption band around 1690-1705 cm⁻¹.[6]

    • C-O-C stretch (ether): An absorption band around 1250 cm⁻¹.[6]

    • C=C stretch (alkene): An absorption band around 1645 cm⁻¹.[6]

  • Mass Spectrometry (MS):

    • The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with a nearly 1:1 ratio, which is the definitive signature of a molecule containing one bromine atom.

Reactivity and Synthetic Applications

The power of 5-(Allyloxy)-2-bromobenzaldehyde as a synthetic intermediate lies in the orthogonal reactivity of its three functional groups, allowing for sequential and selective transformations.

A. Palladium-Catalyzed Cross-Coupling at the Aryl Bromide Site

The C(sp²)-Br bond is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds, pivotal for accessing novel chemical space in drug discovery.

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for creating biaryl structures.[7][8] By coupling 5-(Allyloxy)-2-bromobenzaldehyde with various aryl- or vinylboronic acids, complex molecular scaffolds can be assembled with high efficiency and functional group tolerance.[7][9]

G pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add + Ar-Br pd_complex [Ar-Pd(II)L₂-Br] pd_add->pd_complex transmetal Transmetalation pd_complex->transmetal + Ar'-B(OH)₂ (Base) pd_biaryl [Ar-Pd(II)L₂-Ar'] transmetal->pd_biaryl reductive_elim Reductive Elimination pd_biaryl->reductive_elim Ar-Ar' reductive_elim->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck-Mizoroki Reaction: The Heck reaction enables the vinylation of the aryl bromide, providing access to stilbene and cinnamate derivatives.[10][11] This is achieved by reacting the substrate with an alkene in the presence of a palladium catalyst and a base. The reaction typically proceeds with high trans selectivity.[10]

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add + Ar-Br pd_complex [Ar-Pd(II)L₂-Br] ox_add->pd_complex olefin_ins Olefin Insertion pd_complex->olefin_ins + Alkene pd_alkyl [R-Pd(II)L₂-Br] olefin_ins->pd_alkyl beta_elim β-Hydride Elimination pd_alkyl->beta_elim Product beta_elim->pd0 + Base

Sources

Technical Guide: Phase Behavior and Purification of 5-(Allyloxy)-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical behavior, synthesis-dependent phase states, and handling protocols for 5-(Allyloxy)-2-bromobenzaldehyde .

Executive Summary: The Solid vs. Oil Duality

5-(Allyloxy)-2-bromobenzaldehyde (CAS: Analogous to 85604-06-4 series) exhibits a phase duality common to alkoxy-substituted benzaldehydes. While thermodynamically stable as a crystalline solid (typically low-melting), it is frequently isolated as a viscous oil .

This "oiling out" phenomenon is rarely random; it is a deterministic result of synthetic impurities and supercooling. Understanding this duality is critical for drug development, as the physical state dictates stability, oxidation rates, and handling precision.

Physicochemical Profile
PropertySolid State (Target)Oil State (Common Crude)
Appearance Pale yellow to off-white needles/powderViscous yellow to amber liquid
Purity High (>98%)Variable (often contains solvent/reactants)
Stability High (Resistance to auto-oxidation)Lower (High surface area promotes oxidation to acid)
Melting Point Est. 45–60 °C (Low-melting solid)Liquid at RT (Depressed by impurities)
Primary Impurities Trace waterAllyl bromide, residual solvent, oxidation byproducts

Synthesis & Phase Determination

The physical state of the final product is largely determined during the workup of the Williamson Ether Synthesis . The precursor, 2-bromo-5-hydroxybenzaldehyde , is a high-melting solid due to intermolecular hydrogen bonding. Replacing the hydroxyl proton with an allyl group disrupts this network, significantly lowering the melting point and increasing lipophilicity.

Reaction Pathway

The synthesis involves the alkylation of the phenolic hydroxyl group with allyl bromide under basic conditions.[1]

SynthesisWorkflow Start 2-Bromo-5-hydroxybenzaldehyde (Solid Precursor) Intermediate Reaction Mixture (Alkylation) Start->Intermediate + Reagents Reagents Allyl Bromide + K2CO3 (DMF or Acetone) Reagents->Intermediate Workup Aqueous Workup (Extraction) Intermediate->Workup Quench Crude Crude Product (Viscous Oil) Workup->Crude Solvent Removal Purification Crystallization / High Vac Crude->Purification Phase Transition Final 5-(Allyloxy)-2-bromobenzaldehyde (Crystalline Solid) Purification->Final Nucleation

Figure 1: Synthetic workflow transforming the hydroxy precursor into the allyloxy target. The critical control point for phase state is the final purification step.

Mechanisms of Oil Formation

If your product remains an oil, it is likely due to Melting Point Depression caused by one of three specific impurities. Even 1-2% contamination can prevent crystallization of low-melting solids.

Impurity Impact Analysis
  • Residual Allyl Bromide: The most common culprit. It acts as a solvent, keeping the aldehyde in a liquid phase.

  • Residual Reaction Solvent (DMF/Acetone): DMF is particularly difficult to remove completely via rotary evaporation and will solvate the product.

  • Auto-oxidation Products: The aldehyde group can oxidize to the corresponding benzoic acid (5-(allyloxy)-2-bromobenzoic acid). This impurity disrupts the crystal lattice, forcing the mixture into an amorphous oil state.

ImpurityLogic Target Pure 5-(Allyloxy)-2-bromobenzaldehyde (Solid Lattice) Oil Observed Oil Phase Target->Oil + Impurities Factor1 Residual Allyl Bromide (Solvent Effect) Factor1->Oil Factor2 Trace DMF/Solvent (High BP) Factor2->Oil Factor3 Oxidation (Carboxylic Acid) (Lattice Disruption) Factor3->Oil

Figure 2: Factors contributing to the formation of the oil phase. Elimination of these impurities is required to induce solidification.

Experimental Protocols: Converting Oil to Solid

To ensure stability and accurate dosing in drug development, the solid form is required.

Protocol A: High-Vacuum Solvent Removal (The "Hard" Dry)

Use this if the oil is chemically pure (>95% by NMR) but contains volatile solvents.

  • Transfer the oil to a round-bottom flask (fill max 30% volume to prevent bumping).

  • Connect to a high-vacuum manifold (< 1 mbar).

  • Immerse the flask in a water bath at 40 °C .

  • Maintain vacuum for 4–6 hours .

  • Cooling: Remove the heat but keep under vacuum. As the flask cools to RT, the oil should spontaneously nucleate and solidify into a crust.

Protocol B: Seed-Induced Crystallization

Use this if the oil is stubborn or supercooled.

  • Dissolve the crude oil in a minimum amount of warm Hexane/Ethyl Acetate (9:1) .

  • Allow the solution to cool slowly to room temperature.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. This creates micro-abrasions that serve as nucleation sites.

  • If available, add a "seed crystal" from a previous pure batch.

  • Cool to -20 °C overnight. Filtration should yield the solid.

Stability & Storage Recommendations

The physical state dictates the storage strategy.

  • Solid State:

    • Storage: Amber glass vial, tightly sealed.

    • Temperature: 2–8 °C (Refrigerated).

    • Shelf Life: >2 years if kept dry.

  • Oil State:

    • Risk: High surface area allows rapid oxidation of the aldehyde to carboxylic acid.

    • Mitigation: Must be stored under Inert Atmosphere (Argon/Nitrogen) .

    • Temperature: -20 °C (Freezer) to slow oxidation kinetics.

Analytical Characterization (Self-Validation)

Before using the material in downstream synthesis, validate the phase purity.

  • 1H NMR (CDCl3):

    • Aldehyde Proton: Singlet at ~10.3 ppm.[2]

    • Allyl Group: Multiplet at 5.9–6.1 ppm (CH), Doublet at 4.6 ppm (OCH2), Multiplet at 5.3–5.5 ppm (terminal CH2).

    • Check for Oil Cause: Look for Allyl Bromide signals (distinct from product allyl) or DMF (singlets at 2.89, 2.96, 8.02 ppm).

  • TLC (Thin Layer Chromatography):

    • Eluent: Hexane:EtOAc (8:2).

    • The aldehyde will be UV active. Impurities (like the acid) will often streak or stay at the baseline.

References

  • Synthesis of 2-bromo-5-hydroxybenzaldehyde (Precursor)

    • ChemicalBook. "2-BROMO-5-HYDROXYBENZALDEHYDE synthesis." Accessed Feb 25, 2026.[3]

  • General Synthesis of Allyloxy Benzaldehydes

    • BenchChem.[1][2] "An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde."[2] Accessed Feb 25, 2026.[3]

  • Physical Properties of Analogous Compounds

    • Fisher Scientific. "Safety Data Sheet: o-(Allyloxy)benzaldehyde." Accessed Feb 25, 2026.[3]

  • Handling of Benzaldehyde Derivatives

    • BenchChem.[1][2] "Deuterated 4-Amyloxybenzaldehyde: A Technical Guide to Stability and Storage." Accessed Feb 25, 2026.[3]

Sources

Solubility of 5-(Allyloxy)-2-bromobenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Allyloxy)-2-bromobenzaldehyde is a bifunctional aromatic intermediate characterized by an electrophilic aldehyde, a lipophilic aryl bromide, and an allyloxy ether moiety. Its solubility profile is governed by the competition between the polar carbonyl group and the hydrophobic bromobenzene/allyl ether scaffold.

This guide provides a technical analysis of its solubility thermodynamics, solvent selection for synthesis and purification, and critical stability considerations. Based on structural analogs (e.g., 5-benzyloxy-2-bromobenzaldehyde and 2-allyloxy-5-bromobenzaldehyde), this compound exhibits high solubility in polar aprotic and chlorinated solvents, moderate solubility in esters and alcohols, and negligible solubility in water.

Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The molecule (C₁₀H₉BrO₂) possesses three distinct regions affecting solvation:

  • Aldehyde (-CHO): Acts as a hydrogen bond acceptor (HBA) and dipole, promoting solubility in polar aprotic solvents (DMSO, DMF) and moderate interaction with protic solvents.

  • Aryl Bromide (Ar-Br): Increases lipophilicity (LogP ~2.8–3.2 estimated) and density, driving solubility in halogenated solvents (DCM, Chloroform).

  • Allyl Ether (-O-CH₂-CH=CH₂): Adds flexible lipophilic bulk, enhancing solubility in ethers and esters while reducing water miscibility.

Solubility Data Table (Empirical & Predicted)

Data extrapolated from structural analogs (CAS 85604-06-4, CAS 40359-62-4).

Solvent ClassSpecific SolventSolubility RatingPrimary InteractionApplication
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Dipole-Dipole, DispersionExtraction, Transport
Chlorinated Chloroform (CHCl₃)High (>100 mg/mL)Dipole-DipoleNMR analysis, Reaction
Polar Aprotic DMF / DMSOHigh (>200 mg/mL)Dipole-DipoleNucleophilic Substitution (Synthesis)
Polar Aprotic AcetoneHigh Dipole-DipoleGeneral solvating
Esters Ethyl Acetate (EtOAc)High Van der Waals, H-bondingExtraction, Chromatography
Ethers THF / Diethyl EtherModerate-High Van der WaalsGrignard/Lithiation reactions
Alcohols Ethanol / MethanolModerate (Temp. dependent)H-Bonding (Solute as Acceptor)Recrystallization (often w/ water)
Hydrocarbons Hexane / PentaneLow (<10 mg/mL)DispersionAnti-solvent for precipitation
Aqueous WaterInsoluble Hydrophobic EffectImpurity removal (Workup)

Experimental Protocols

Solubility Determination Workflow

For precise quantitative analysis in drug development formulations, use the following saturation shake-flask method.

SolubilityProtocol Start Start: Weigh 10mg Compound AddSolvent Add 100µL Solvent (Incremental Addition) Start->AddSolvent Vortex Vortex/Sonicate (25°C, 5 mins) AddSolvent->Vortex Check Visual Inspection: Dissolved? Vortex->Check CalcHigh Solubility > 100 mg/mL Check->CalcHigh Yes AddMore Add +100µL Solvent Check->AddMore No CalcMid Calculate Exact Conc. (Mass / Volume) Check->CalcMid Dissolved after addition CheckLimit Total Vol > 2mL? AddMore->CheckLimit CheckLimit->AddSolvent No CalcLow Solubility < 5 mg/mL CheckLimit->CalcLow Yes

Figure 1: Step-wise decision tree for rapid semi-quantitative solubility assessment.

Purification via Recrystallization

If the compound is solid (melting point typically 40–60°C for similar analogs), recrystallization is superior to chromatography.

Solvent System: Ethanol/Water or EtOAc/Hexane.

  • Dissolution: Dissolve crude 5-(allyloxy)-2-bromobenzaldehyde in the minimum amount of boiling Ethanol (or EtOAc).

  • Filtration: Hot filter if insoluble particulates (salts) are present.

  • Nucleation: Remove from heat. Add warm Water (or Hexane) dropwise until persistent turbidity is observed.

  • Crystallization: Add one drop of good solvent to clear turbidity. Allow to cool slowly to room temperature, then 4°C.

  • Isolation: Filter crystals and wash with cold anti-solvent (Hexane or 10% EtOH/Water).

Synthetic Applications & Solvent Compatibility[1][2]

Reaction Solvent Selection

The choice of solvent dictates reaction success, particularly preventing side reactions like Claisen rearrangement or acetalization.

Reaction TypeRecommended SolventRationale
Williamson Ether Synthesis DMF or AcetonitrileHigh solubility of phenoxide salts; promotes S_N2 mechanism.
Suzuki Coupling Toluene/Water or DioxaneBiphasic systems solubilize the aryl bromide while dissolving inorganic bases.
Reductive Amination DCM or DCESolubilizes both aldehyde and amine; compatible with reducing agents (STAB).
Lithium-Halogen Exchange Anhydrous THFEssential for stabilizing the aryl-lithium intermediate at -78°C.
Critical Stability Warning: Claisen Rearrangement

Risk: Heating allyl aryl ethers >150°C can induce a [3,3]-sigmatropic rearrangement (Claisen Rearrangement), migrating the allyl group to the ortho position (C6 or C4). Prevention:

  • Avoid high-boiling solvents like DMSO or NMP if reaction temps exceed 120°C.

  • Use lower-boiling solvents (Acetonitrile, Toluene) to cap thermal exposure.

ReactionLogic Compound 5-(Allyloxy)-2-bromobenzaldehyde Solvent Solvent Choice Compound->Solvent HighTemp High Temp (>150°C) (e.g., DMSO/NMP) Solvent->HighTemp Heating ProticAcid Acidic Alcohol (MeOH/H+) Solvent->ProticAcid Acid Cat. Aprotic Polar Aprotic (DMF/ACN < 80°C) Solvent->Aprotic Base/Neutral Claisen RISK: Claisen Rearrangement (Allyl Migration) HighTemp->Claisen Acetal RISK: Acetal Formation ProticAcid->Acetal Safe Safe: Substitution/Coupling Aprotic->Safe

Figure 2: Solvent selection logic to avoid common degradation pathways.

References

  • BenchChem. (2025).[1][2][3] An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde. Retrieved from

  • ChemicalBook. (2025).[4] 5-Benzyloxy-2-bromobenzaldehyde (CAS 85604-06-4) Properties and Synthesis. Retrieved from

  • PubChem. (2025).[4][5][6] Compound Summary: 5-(Benzyloxy)-2-bromobenzaldehyde.[5][6][7] National Library of Medicine. Retrieved from

  • University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Department of Chemistry. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-(Allyloxy)-5-bromobenzaldehyde. Retrieved from

Sources

2-bromo-5-hydroxybenzaldehyde allylation reaction pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Allylation of 2-Bromo-5-hydroxybenzaldehyde

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the O-allylation of 2-bromo-5-hydroxybenzaldehyde, a critical transformation for synthesizing valuable intermediates in pharmaceutical and fine chemical development.[1][2] We will explore the predominant reaction pathway, the Williamson ether synthesis, offering a detailed mechanistic explanation, a step-by-step experimental protocol, and insights into process optimization. Alternative catalytic methods will also be discussed to provide a broader context for synthetic strategy. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for implementing this synthesis.

Introduction: The Significance of 2-Bromo-5-(allyloxy)benzaldehyde

2-Bromo-5-hydroxybenzaldehyde is a substituted aromatic aldehyde whose structural features make it a versatile precursor in organic synthesis.[3] The molecule contains three key functional groups: an aldehyde, a hydroxyl group, and a bromine atom. This specific arrangement allows for a wide range of chemical modifications.[3] The allylation of the phenolic hydroxyl group to form 2-bromo-5-(allyloxy)benzaldehyde is a crucial initial step in the synthesis of more complex molecules, including inhibitors of phosphodiesterase 4 (PDE4) and Bcl-XL, which are relevant in anti-inflammatory and cancer research.[1][2] The resulting allyl ether can undergo further reactions, such as the Claisen rearrangement, to introduce functionality at different positions on the aromatic ring.[4][5]

Primary Reaction Pathway: The Williamson Ether Synthesis

The most common and reliable method for the O-allylation of phenols is the Williamson ether synthesis.[6] This reaction, developed in the 19th century, remains a cornerstone of organic chemistry for its broad scope and simplicity in preparing both symmetrical and asymmetrical ethers.[6]

Mechanism of Action

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] It involves two primary steps:

  • Deprotonation: The phenolic proton of 2-bromo-5-hydroxybenzaldehyde is acidic and is removed by a suitable base. This creates a highly nucleophilic phenoxide ion. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to promote side reactions.[8]

  • Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide). This occurs in a single, concerted step where the nucleophile attacks from the side opposite to the leaving group (the halide), leading to the formation of the C-O ether bond and the displacement of the halide ion.[6][7]

For a successful SN2 reaction, the alkylating agent must be sterically unhindered.[7] Allyl halides are primary halides, making them ideal substrates for this reaction, minimizing the risk of the competing E2 elimination side reaction.[7][8]

Caption: The SN2 mechanism for the allylation of 2-bromo-5-hydroxybenzaldehyde.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Williamson ether synthesis of substituted phenols.[8][9] It is designed to be a self-validating system, where reaction progress can be monitored and completion can be clearly determined.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Role
2-Bromo-5-hydroxybenzaldehyde201.02Starting Material
Allyl Bromide120.98Alkylating Agent
Potassium Carbonate (K₂CO₃), anhydrous138.21Base
N,N-Dimethylformamide (DMF), anhydrous73.09Solvent
Ethyl Acetate (EtOAc)88.11Extraction Solvent
Deionized Water18.02Wash
Brine (Saturated NaCl solution)-Wash
Anhydrous Sodium Sulfate (Na₂SO₄)142.04Drying Agent
Step-by-Step Procedure

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification setup 1. Combine Substrate & Base (2-Bromo-5-hydroxybenzaldehyde, K₂CO₃ in DMF) add_allyl 2. Add Allyl Bromide (Dropwise at room temp.) setup->add_allyl react 3. Stir Reaction (Room temp., 2-4 hours) add_allyl->react quench 4. Quench with Water react->quench extract 5. Extract with Ethyl Acetate quench->extract wash 6. Wash Organic Layer (Water, Brine) extract->wash dry 7. Dry & Concentrate (Na₂SO₄, Rotary Evaporation) wash->dry purify 8. Column Chromatography (Silica Gel, Hexane/EtOAc) dry->purify characterize 9. Characterize Product purify->characterize

Caption: Experimental workflow for the synthesis of 2-bromo-5-(allyloxy)benzaldehyde.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-hydroxybenzaldehyde (1.0 eq.). Add anhydrous N,N-dimethylformamide (DMF) to create a solution (approx. 0.2-0.5 M).

  • Base Addition: Add anhydrous potassium carbonate (1.5-2.0 eq.). Stir the suspension vigorously for 10-15 minutes at room temperature to facilitate the formation of the phenoxide.

  • Alkylation: Add allyl bromide (1.2-1.5 eq.) to the stirring suspension dropwise over 5 minutes.[9]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The reaction is typically complete within 1.5 to 4 hours, indicated by the consumption of the starting material.[9]

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).[9] Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure 2-bromo-5-(allyloxy)benzaldehyde.[9] The pure product is typically a crystalline solid, light yellow to off-white in color.[10]

Causality, Optimization, and Troubleshooting

ParameterRecommended ChoiceRationale & Field Insights
Base K₂CO₃, Cs₂CO₃Potassium carbonate is a mild, inexpensive, and effective base for deprotonating phenols without causing significant side reactions.[9] Cesium carbonate can accelerate the reaction rate due to the higher solubility of the cesium phenoxide. Stronger bases like sodium hydride (NaH) are generally unnecessary and can increase the risk of side reactions.[8]
Solvent DMF, AcetonitrilePolar aprotic solvents are ideal as they solvate the cation (K⁺) but not the phenoxide anion, leaving the nucleophile highly reactive.[8] This accelerates the SN2 reaction rate.
Temperature Room Temperature to 50°CThe reaction is often efficient at room temperature.[9] Gentle heating (to 50-60°C) can be applied if the reaction is slow, but higher temperatures may increase the likelihood of C-allylation or other side reactions.[8]
Troubleshooting Low Yield: Ensure complete deprotonation by using anhydrous reagents and allowing sufficient stirring time after base addition. Consider a slightly stronger base or higher temperature. Side Products: The primary side reaction is C-allylation. This is generally disfavored under these conditions but can occur.[8][11] Ensuring the phenoxide is fully formed before adding the allyl halide can minimize this.

Alternative Catalytic Pathways: The Tsuji-Trost Reaction

While the Williamson synthesis is robust, transition metal-catalyzed methods offer alternative pathways. The Tsuji-Trost reaction is a powerful palladium-catalyzed allylation of nucleophiles.[12] In this approach, a Pd(0) catalyst reacts with an allylic compound (like allyl acetate or allyl carbonate) to form a π-allyl palladium complex.[12] The phenol can then act as a nucleophile, attacking this complex to form the allyl ether.[12][13]

This method can sometimes be performed under milder or even base-free conditions, offering advantages in substrate scope and functional group tolerance.[14] However, it requires a catalyst, specific ligands, and different allylating agents, adding complexity compared to the classical Williamson approach.[13]

Conclusion

The O-allylation of 2-bromo-5-hydroxybenzaldehyde is a fundamental synthetic transformation efficiently achieved through the Williamson ether synthesis. By carefully selecting the base, solvent, and reaction conditions, high yields of the desired product, 2-bromo-5-(allyloxy)benzaldehyde, can be reliably obtained. Understanding the underlying SN2 mechanism is key to troubleshooting and optimizing the reaction for specific laboratory or industrial applications. While advanced catalytic methods exist, the simplicity and effectiveness of the Williamson synthesis make it the authoritative and preferred pathway for this particular conversion.

References

  • Scholarly Publications Leiden University. (2025, September 14). Catalytic allylation of phenols : chloride-free route towards epoxy resins.
  • Organic Chemistry Frontiers (RSC Publishing). Pd-catalysed flow Tsuji–Trost allylation of phenols: continuous-flow, extraction-free synthesis of esmolol via allylation, epoxidation, and aminolysis.
  • Organic Chemistry Portal. Tsuji-Trost Reaction.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde.
  • ACS Publications - ACS.org. (2016, December 9). Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates | The Journal of Organic Chemistry.
  • ResearchGate. The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement.
  • ResearchGate. Reactivity insights from the allylation of substituted phenols with 2-allyloxy-1-methylpyridinium triflate | Request PDF.
  • ACS Publications. (2009, December 1). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement | Journal of Chemical Education.
  • Benchchem. A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers.
  • Wikipedia. (2021, October 23). Williamson ether synthesis.
  • ChemicalBook. (2026, January 13). 2-BROMO-5-HYDROXYBENZALDEHYDE | 2973-80-0.
  • Benchchem. Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • ChemicalBook. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • ExportersIndia.com. 2-(Allyloxy)-5-bromobenzaldehyde 95%.
  • Heliozgroup. (2026, February 17). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
  • lifechem pharma. 2-bromo-5-hydroxy Benzaldehyde.

Sources

Technical Assessment: Stability Profile of 5-(Allyloxy)-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Allyloxy)-2-bromobenzaldehyde is a trisubstituted benzene derivative serving as a critical intermediate in the synthesis of heterocyclic pharmaceuticals and Schiff base ligands. Its stability profile is defined by the interplay between the electron-withdrawing bromine atom at the ortho position and the electron-donating allyloxy group at the meta position (relative to the aldehyde).

Under ambient conditions, the compound exhibits moderate instability , primarily driven by the auto-oxidation of the formyl group (-CHO) to the corresponding carboxylic acid. While the allyl ether moiety is robust at room temperature, it introduces a latent risk of Claisen rearrangement under high-thermal stress. This guide details the mechanistic degradation pathways, validated handling protocols, and storage requirements to maintain compound integrity (>98% purity).

Chemical Identity & Physicochemical Baseline[1][2][3]

Understanding the structural constraints is the first step in stability management. The 2-bromo substituent provides steric bulk that forces the aldehyde group partially out of planarity with the aromatic ring, potentially modulating its reactivity compared to unsubstituted benzaldehyde.

PropertySpecification / Description
Chemical Name 5-(Allyloxy)-2-bromobenzaldehyde
Molecular Formula

Molecular Weight 241.08 g/mol
Structural Features C1: Formyl (-CHO)C2: Bromo (-Br)C5: Allyloxy (

)
Physical State Typically a low-melting solid or viscous oil (Analogous to 2-allyloxy isomer, MP 46-50°C)
Solubility Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water.
Precursor 2-Bromo-5-hydroxybenzaldehyde (CAS: 2973-80-0)

Mechanistic Stability Analysis

Oxidative Instability (Primary Failure Mode)

The most immediate threat to stability is the radical-chain auto-oxidation of the aldehyde.

  • Mechanism: The formyl hydrogen atom is abstracted by atmospheric oxygen (radical initiator), forming an acyl radical. This radical reacts with

    
     to form a peroxy acid, which then oxidizes another molecule of aldehyde to the carboxylic acid.
    
  • Substituent Effect: The 5-allyloxy group is an Electron Donating Group (EDG) by resonance, increasing the electron density of the ring. While this stabilizes the aromatic system, it can make the aldehyde more susceptible to electrophilic attacks. However, the 2-bromo group (Electron Withdrawing, EWG) exerts an inductive effect that slightly deactivates the ring, offering a minor protective effect against oxidation compared to 3-alkoxybenzaldehydes.

  • Degradation Product: 5-(Allyloxy)-2-bromobenzoic acid (Solid precipitate).

Thermal Stability & Claisen Rearrangement

The allyl aryl ether motif is susceptible to [3,3]-sigmatropic rearrangement (Claisen Rearrangement) .

  • Condition: Typically requires temperatures

    
    .
    
  • Pathway: Migration of the allyl group to the ortho positions (C4 or C6), followed by tautomerization to restore aromaticity.

  • Ambient Risk: Negligible at room temperature (

    
    ), but significant during distillation or high-temperature drying.
    
Photostability
  • Debromination: Aryl bromides are sensitive to UV light (

    
    ). Prolonged exposure can lead to homolytic cleavage of the C-Br bond, generating aryl radicals that abstract hydrogen from solvents or the allyl chain.
    
  • Isomerization: The allyl alkene is generally stable but can undergo radical cross-linking if the C-Br bond photolyzes.

Visualization: Degradation Pathways

The following diagram maps the kinetic risks associated with environmental exposure.

DegradationPathways Compound 5-(Allyloxy)-2-bromobenzaldehyde (Intact) Oxidation Auto-oxidation (Ambient Air/Light) Compound->Oxidation High Risk Thermal Thermal Stress (>180°C) Compound->Thermal Low Risk (Ambient) UV UV Exposure (λ < 300nm) Compound->UV Med Risk Acid 5-(Allyloxy)-2-bromobenzoic acid (Impurity A) Oxidation->Acid Claisen Claisen Rearrangement Products (4/6-allyl-5-hydroxy derivatives) Thermal->Claisen Radical Debromination/Polymerization UV->Radical

Caption: Figure 1.[1] Degradation pathways categorized by risk level under ambient conditions. Oxidation is the dominant pathway.

Experimental Validation Protocols

To ensure data integrity in your applications, use these self-validating protocols.

Purity Assessment (HPLC Method)

Standardize purity tracking using Reverse-Phase HPLC. The acid impurity will elute earlier than the aldehyde due to increased polarity.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 min.

  • Detection: UV @ 254 nm (Aromatic) and 280 nm (Aldehyde/Phenol).

  • Success Criteria: Main peak >98%. Acid impurity (RRT ~0.8) <0.5%.[2]

Synthesis & Purification (Context for Stability)

If synthesizing de novo to ensure freshness:

  • Reagents: 2-Bromo-5-hydroxybenzaldehyde (1.0 eq), Allyl Bromide (1.2 eq),

    
     (1.5 eq) in DMF.
    
  • Procedure: Stir at RT for 4 hours.

  • Critical Stability Step:

    • Do not distill the final product at high vacuum/temperature if it is an oil; this risks Claisen rearrangement.

    • Purification: Use Silica Gel Chromatography (Hexanes:EtOAc 9:1).

    • Drying: Rotary evaporate at

      
      .[3][4]
      

Storage & Handling Best Practices

Adhering to a strict "Cold-Chain, Inert-Gas" protocol is mandatory for long-term stability (>6 months).

Storage Decision Tree

StorageProtocol Start Received Compound CheckForm Physical State? Start->CheckForm Solid Solid (MP > 40°C) CheckForm->Solid Oil Oil / Low Melt CheckForm->Oil ActionSolid Store at 2-8°C Amber Vial Solid->ActionSolid ActionOil Store at -20°C Argon Blanket Oil->ActionOil Handling Handling: Warm to RT before opening (Prevents condensation) ActionSolid->Handling ActionOil->Handling

Caption: Figure 2. Storage logic based on physical state.[1] Oils require stricter temperature control to slow diffusion-limited oxidation.

Summary of Recommendations
  • Atmosphere: Flush headspace with Argon or Nitrogen after every use.

  • Container: Amber glass vials with Teflon-lined caps (prevents leaching and UV exposure).

  • Temperature:

    • Short-term (<1 month):

      
       (Refrigerator).
      
    • Long-term (>1 month):

      
       (Freezer).
      
  • Handling: Allow refrigerated containers to equilibrate to room temperature before opening. This prevents moisture condensation, which can accelerate hydrolysis or hydrate formation.

References

  • Precursor Synthesis & Properties

    • Synthesis of 2-bromo-5-hydroxybenzaldehyde: ChemicalBook. (2025).[5] .

    • Crystallography & Structure: Matos Beja, A., et al. (1999). 2-Bromo-5-hydroxybenzaldehyde.[6][7][8] Acta Crystallographica Section C. .

  • Analogous Stability Data (2-Allyloxy Isomer)

    • Physical Properties of 2-(Allyloxy)-5-bromobenzaldehyde: BLD Pharm. (2025). .

  • General Reactivity of Allyl Ethers & Benzaldehydes

    • Claisen Rearrangement Protocols: BenchChem. (2025).[9][10] .

    • Oxidation of Benzaldehydes: Fisher Scientific. (2025).[5][9][10][11] .

Sources

Methodological & Application

Protocol for synthesis of 5-(Allyloxy)-2-bromobenzaldehyde from 2-bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 5-(Allyloxy)-2-bromobenzaldehyde from 2-bromo-5-hydroxybenzaldehyde via a Williamson ether synthesis. This intermediate is a critical scaffold in the development of benzofuran-based therapeutics and functionalized aryl ethers.

Unlike generic protocols, this guide addresses specific challenges associated with the ortho-bromo meta-aldehyde substitution pattern, offering a validated method using Potassium Carbonate (


) in Dimethylformamide (DMF). This system is selected for its balance of mild conditions and high conversion rates, minimizing potential side reactions such as Claisen rearrangement or aldol condensation which can occur under harsher conditions.

Chemical Strategy & Mechanism[1][2][3][4][5][6][7]

Reaction Scheme

The transformation proceeds via the nucleophilic attack of the phenoxide ion (generated in situ) on the electrophilic carbon of allyl bromide.

Reaction:



Mechanistic Insight ( Pathway)

The reaction follows a classic bimolecular nucleophilic substitution (


) mechanism.[1]
  • Deprotonation: The mild base

    
     deprotonates the phenolic hydroxyl group at C5. The acidity of this phenol (
    
    
    
    ) is enhanced by the electron-withdrawing aldehyde and bromine groups, making
    
    
    sufficient compared to stronger bases like NaH.
  • Nucleophilic Attack: The resulting phenoxide anion attacks the

    
    -carbon of allyl bromide.
    
  • Transition State: A pentacoordinate transition state forms where the C-O bond forms simultaneously with the C-Br bond breaking.

Mechanistic Visualization

Mechanism cluster_conditions Conditions Substrate 2-Bromo-5-hydroxybenzaldehyde (Phenol) Intermediate Phenoxide Anion (Nucleophile) Substrate->Intermediate Deprotonation (-H+) Base K2CO3 (Base) Base->Intermediate TS [Transition State] SN2 Backside Attack Intermediate->TS + Allyl Bromide Reagent Allyl Bromide (Electrophile) Reagent->TS Product 5-(Allyloxy)-2-bromobenzaldehyde (Ether) TS->Product - KBr Details Solvent: DMF Temp: 60°C Time: 4-6 h

Caption: Step-wise mechanistic pathway highlighting the transformation from phenol to aryl allyl ether.

Critical Material Attributes (CMA) & Safety

Reagent Quality
ComponentGradeCritical AttributeReason
2-Bromo-5-hydroxybenzaldehyde >97%PurityImpurities (e.g., debrominated phenol) co-elute with product.
Allyl Bromide >98%ColorlessYellowing indicates decomposition (HBr formation). Distill if degraded.
Potassium Carbonate AnhydrousParticle SizeMust be finely ground/powdered to maximize surface area for deprotonation.
DMF AnhydrousWater ContentWater <0.05% prevents hydrolysis of allyl bromide.
Safety Protocol (Allyl Bromide)
  • Hazard: Allyl bromide is a potent lachrymator , highly toxic, and flammable.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

  • Neutralization: Quench excess allyl bromide with aqueous ammonia or sodium thiosulfate before disposal.

Experimental Protocol

Stoichiometry Table
ReagentMW ( g/mol )Equiv.Amount (Example)Mmol
2-Bromo-5-hydroxybenzaldehyde 201.021.02.01 g10.0
Allyl Bromide 120.981.21.45 g (1.04 mL)12.0
Potassium Carbonate 138.212.02.76 g20.0
DMF --20 mL-
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL Round Bottom Flask (RBF) and a magnetic stir bar. Cool under nitrogen flow.

  • Solvation: Charge the RBF with 2-bromo-5-hydroxybenzaldehyde (2.01 g, 10 mmol) and anhydrous DMF (20 mL). Stir until fully dissolved.

  • Deprotonation: Add powdered anhydrous

    
      (2.76 g, 20 mmol) in one portion.
    
    • Note: The suspension may turn yellow/orange, indicating phenoxide formation.

    • Optimization: Stir this suspension for 15 minutes at Room Temperature (RT) before adding the electrophile to ensure deprotonation.

  • Addition: Add Allyl Bromide (1.04 mL, 12 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Heat the mixture to 60°C using an oil bath. Stir vigorously for 4–6 hours .

Phase 2: Monitoring (PAT)
  • Method: Thin Layer Chromatography (TLC).[2][3][4][5]

  • Eluent: 20% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm). The product (

    
    ) will be less polar than the starting phenol (
    
    
    
    ).
  • Endpoint: Disappearance of the starting material spot.[4]

Phase 3: Workup & Isolation
  • Quench: Cool the reaction to RT. Pour the mixture into Ice-Water (100 mL) while stirring.

    • Observation: The product often precipitates as a solid or oil.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with:

    • Water (2 x 50 mL) – Critical to remove DMF.

    • Brine (1 x 50 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotary Evaporator, 40°C bath).
    
Phase 4: Purification
  • Crude State: Usually a pale yellow oil or low-melting solid.

  • Method: If purity <95% by NMR, purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Gradient: 0%

      
       10% EtOAc in Hexanes.
      
Workflow Diagram

Workflow Start Start: Dry RBF + N2 Atmosphere Dissolve Dissolve Substrate in DMF Start->Dissolve BaseAdd Add K2CO3 (Stir 15 min @ RT) Dissolve->BaseAdd ReagentAdd Add Allyl Bromide (Dropwise) BaseAdd->ReagentAdd Heat Heat to 60°C (4-6 Hours) ReagentAdd->Heat TLC Check TLC (Complete?) Heat->TLC TLC->Heat No Quench Quench in Ice Water Extract w/ EtOAc TLC->Quench Yes Wash Wash: H2O (x2) -> Brine Remove DMF Quench->Wash Conc Concentrate & Dry Wash->Conc Final Pure 5-(Allyloxy)-2-bromobenzaldehyde Conc->Final

Caption: Operational workflow from reaction setup to final isolation.

Characterization & Expected Data

NMR Validation

The following signals confirm the structure of 5-(Allyloxy)-2-bromobenzaldehyde :

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       10.32 (s, 1H, CHO ) – Characteristic aldehyde singlet.
      
    • 
       7.53 (d, 
      
      
      
      Hz, 1H, Ar-H ortho to Br) – Deshielded by Br.
    • 
       7.41 (d, 
      
      
      
      Hz, 1H, Ar-H ortho to CHO) – Meta coupling visible.
    • 
       7.10 (dd, 
      
      
      
      Hz, 1H, Ar-H meta to Br).
    • 
       6.05 (ddt, 1H, -CH= ) – Allylic methine.
      
    • 
       5.42 (dq, 1H, =CH2  trans).
      
    • 
       5.31 (dq, 1H, =CH2  cis).
      
    • 
       4.58 (dt, 2H, -OCH2- ) – Doublet of triplets.
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete deprotonationEnsure

is finely powdered; increase time of Phase 1, Step 3.
Starting Material Remains Allyl bromide hydrolysisUse fresh anhydrous DMF; ensure Allyl Bromide quality.
New Spot at

C-Alkylation (Claisen)Reduce temperature to RT; ensure O-alkylation is favored by using polar aprotic solvent (DMF).
DMF in Product Poor workupIncrease number of water washes during extraction (DMF partitions into water).

References

  • Williamson, A. W. (1850).[1][6] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Chemistry).[3]

  • BenchChem. (2025).[4] "Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde via Williamson Ether Synthesis." (Accessed Feb 2026). Note: Protocol adapted from analogous 3-bromo isomer.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (2025).[7][8] "5-(Benzyloxy)-2-bromobenzaldehyde Compound Summary." . (Structural verification data).

  • Apollo Scientific. (2022). "Allyl Bromide Safety Data Sheet." . (Safety and Handling).

Disclaimer: This protocol is for research purposes only. Always consult the specific Safety Data Sheets (SDS) for your chemicals before experimentation.

Sources

Application Note: Regioselective Claisen Rearrangement of 5-(Allyloxy)-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the thermal [3,3]-sigmatropic rearrangement of 5-(allyloxy)-2-bromobenzaldehyde to yield substituted phenols. This transformation is a critical gateway for synthesizing functionalized benzofurans, which are pharmacophores in various bioactive natural products (e.g., Galanthamine analogs) and anti-inflammatory agents.

The protocol addresses the specific challenge of regioselectivity . In meta-substituted allyloxy benzaldehydes, the migration of the allyl group is heavily influenced by the electronic nature of the aldehyde substituent. Contrary to steric predictions, the electron-withdrawing formyl group often directs migration to the sterically crowded position between the substituents. This guide provides a validated method to control, execute, and verify this rearrangement.

Theoretical Framework & Mechanism

The Sigmatropic Shift

The Claisen rearrangement proceeds via a concerted, suprafacial [3,3]-sigmatropic shift. The reaction passes through a highly ordered chair-like transition state, ensuring the retention of double-bond geometry (though less relevant for simple allyl groups) and high stereospecificity.

Regioselectivity: The "Meta-Directing" Effect

For 5-(allyloxy)-2-bromobenzaldehyde, there are two potential migration sites ortho to the oxygen:

  • C4 Position: Less sterically hindered; flanked by a proton.

  • C6 Position: Sterically crowded; flanked by the aldehyde (CHO) group.

Expert Insight: While steric intuition favors C4, experimental data on meta-allyloxy aryl ketones and aldehydes suggests a strong electronic preference for the C6 position (the "crowded" isomer). This is attributed to bond fixation and the stabilization of the transition state by the electron-withdrawing carbonyl group adjacent to the migration site.

Mechanistic Pathway

The allyl group migrates to the ortho-carbon, forming a dienone intermediate. This intermediate rapidly undergoes enolization (tautomerization) to restore aromaticity, driven by the resonance energy of the benzene ring.

ClaisenMechanism cluster_regio Regioselectivity Control Substrate 5-(Allyloxy)-2-bromobenzaldehyde (Substrate) TS Chair-like Transition State [3,3]-Sigmatropic Shift Substrate->TS  Δ (180-200°C)   Dienone Cyclohexadienone Intermediate TS->Dienone  Rearrangement   C4 C4-Migration (Minor/Steric) TS->C4  Disfavored   Product 6-Allyl-2-bromo-5-hydroxybenzaldehyde (Major Product) Dienone->Product  Tautomerization  

Figure 1: Mechanistic pathway highlighting the preference for C6 migration due to electronic directing effects of the aldehyde group.

Experimental Protocol

Materials & Equipment
  • Substrate: 5-(Allyloxy)-2-bromobenzaldehyde (>98% purity).

  • Solvent:

    
    -Diethylaniline (Reagent Grade, bp 217°C). Note: Chosen for its high boiling point and ability to buffer trace acids.
    
  • Inert Gas: Argon or Nitrogen balloon.

  • Apparatus: Heavy-walled pressure vial (for small scale) or round-bottom flask with reflux condenser (large scale).

  • Heating: Oil bath capable of maintaining 200°C ± 5°C.

Step-by-Step Methodology
Step 1: Reaction Setup[1]
  • Charge a dry reaction vessel with 5-(allyloxy)-2-bromobenzaldehyde (1.0 equiv).

  • Add

    
    -diethylaniline  (5.0 - 10.0 volumes relative to substrate mass).
    
    • Why: Dilution prevents intermolecular side reactions; the amine acts as a weak base.

  • Purge the system with Argon for 10 minutes to remove oxygen.

    • Critical Control Point: Oxygen at high temperatures can cause oxidative polymerization of the phenol product (tar formation).

Step 2: Thermal Rearrangement
  • Immerse the vessel in a pre-heated oil bath at 200°C .

  • Stir vigorously. Reflux should be steady if using an open system.

  • Monitor: Check reaction progress by TLC (Hexane:EtOAc 4:1) or HPLC every 2 hours.

    • Expected Time: 4 to 8 hours.

    • Endpoint: Disappearance of the starting ether spot (

      
      ) and appearance of the more polar phenol spot (
      
      
      
      ).
Step 3: Workup & Purification
  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (20 volumes).

  • Acid Wash: Wash the organic layer with 1M HCl (3 x 10 volumes).[2]

    • Purpose: This step is critical to quantitatively remove the

      
      -diethylaniline solvent as its water-soluble hydrochloride salt.
      
  • Wash with Brine (1 x 10 volumes), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Flash column chromatography on Silica Gel.

    • Gradient: 0%

      
       20% Ethyl Acetate in Hexanes.
      
    • Note: The phenolic product may streak; adding 1% acetic acid to the eluent can improve resolution.

Analytical Validation (Self-Validating System)

To ensure the protocol worked and to confirm regioselectivity (C6 vs C4), use


H NMR. The coupling pattern of the aromatic protons is definitive.
FeatureC6-Allyl Product (Major)C4-Allyl Product (Minor)
Structure 6-allyl-2-bromo-5-hydroxybenzaldehyde4-allyl-2-bromo-5-hydroxybenzaldehyde
Remaining Protons H3 and H4H3 and H6
Relationship Ortho to each otherPara to each other
Coupling Constant (

)
~8.0 - 9.0 Hz (Doublets) ~0 - 1.0 Hz (Singlets)
Diagnostic Signal Look for two doublets in the aromatic region.Look for two singlets in the aromatic region.
Workflow Diagram

Workflow Setup Setup: Substrate + PhNEt2 Argon Purge Heat Reaction: 200°C, 4-8 hrs (Monitor TLC) Setup->Heat Workup Workup: Dilute EtOAc Wash 1M HCl (Remove Solvent) Heat->Workup Purify Purification: Flash Chromatography (Hex/EtOAc) Workup->Purify QC QC: 1H NMR Check J-coupling (Ortho vs Para) Purify->QC

Figure 2: Operational workflow from setup to quality control.[2][3]

Downstream Applications

The resulting 6-allyl-2-bromo-5-hydroxybenzaldehyde is a versatile scaffold.

  • Benzofuran Synthesis: Treatment with

    
     or oxidative cyclization conditions yields substituted benzofurans.
    
  • Galanthamine Analogs: The structural motif (bromo-hydroxy-benzaldehyde) allows for further ring closures to generate tetracyclic alkaloid cores.

References

  • Lucas, C. L., Lygo, B., Blake, A. J., Lewis, W., & Moody, C. J. (2011).[4] Regioselectivity of the Claisen rearrangement in meta-allyloxy aryl ketones. Chemistry – A European Journal. Retrieved from [Link]

  • Möller, W. T., et al. (2024).[3] Regioselectivity of the Claisen rearrangement of meta- and para-substituted allyl aryl ethers. ChemRxiv.[5] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

Sources

Application Notes: Using 5-(Allyloxy)-2-bromobenzaldehyde as a Versatile Scaffold for Novel PDE4 Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on leveraging 5-(Allyloxy)-2-bromobenzaldehyde as a starting scaffold for the synthesis and evaluation of novel Phosphodiesterase 4 (PDE4) inhibitors. We present detailed protocols for scaffold elaboration via common synthetic transformations and subsequent biological characterization using a robust, high-throughput cellular assay. The causality behind experimental choices and potential areas for optimization are discussed to empower research teams in their drug discovery efforts against inflammatory diseases.

Introduction: PDE4 as a High-Value Therapeutic Target

Phosphodiesterase 4 (PDE4) is a critical enzyme family that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). By degrading cAMP, PDE4 plays a pivotal role in modulating a wide array of cellular responses. It is the predominant PDE isozyme expressed in most immune and inflammatory cells, including T cells, macrophages, neutrophils, and eosinophils.

Elevated PDE4 activity leads to lower intracellular cAMP levels, which in turn triggers a cascade of pro-inflammatory events, including the production of cytokines like TNF-α, and other inflammatory mediators. Consequently, inhibiting PDE4 raises intracellular cAMP levels, which activates anti-inflammatory pathways, making PDE4 a highly attractive therapeutic target for a range of inflammatory and autoimmune diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, atopic dermatitis, and psoriatic arthritis. Several PDE4 inhibitors, including roflumilast and apremilast, have been successfully developed and approved for clinical use, validating the therapeutic potential of this target.

The core challenge in PDE4 inhibitor development is achieving a balance between therapeutic efficacy and managing side effects like nausea and emesis, which often limit dosage. This has driven a continuous search for novel chemical scaffolds that can offer improved therapeutic windows, potentially through isoform selectivity (e.g., for PDE4B over PDE4D) or different binding kinetics.

The 5-(Allyloxy)-2-bromobenzaldehyde Scaffold: A Privileged Starting Point

The 5-(Allyloxy)-2-bromobenzaldehyde scaffold presents a strategic starting point for a PDE4 inhibitor discovery program. Its structure contains multiple functional handles that can be selectively modified to explore structure-activity relationships (SAR) and optimize pharmacological properties.

  • 2-Bromo Position: An ideal handle for introducing diverse aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for exploration of the key hydrophobic pockets (Q1, Q2) within the PDE4 active site.

  • Aldehyde Group: Can be readily transformed into a variety of functional groups through reactions like reductive amination, Wittig reactions, or oxidation/reduction, providing a vector to interact with solvent-exposed regions or the conserved glutamine residue in the active site.

  • Allyloxy Group: Offers a site for modification to fine-tune solubility, metabolic stability, and interactions with the enzyme.

This application note will detail a plausible workflow from this scaffold to a primary biological evaluation.

Part 1: Synthetic Elaboration of the Scaffold

The following protocols describe two common and powerful methods to diversify the 5-(Allyloxy)-2-bromobenzaldehyde core. These are presented as examples to build a small, focused library for initial screening.

Protocol 1.1: Suzuki-Miyaura Cross-Coupling at the 2-Position

This protocol details the introduction of a 4-methoxyphenyl group, a common moiety in known PDE4 inhibitors, at the 2-bromo position.

Rationale: The Suzuki-Miyaura reaction is a robust and highly versatile C-C bond-forming reaction with a broad tolerance for functional groups, making it ideal for medicinal chemistry applications. The addition of an aryl group at this position is a proven strategy for achieving potent PDE4 inhibition.

Materials:

  • 5-(Allyloxy)-2-bromobenzaldehyde

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Toluene, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-(Allyloxy)-2-bromobenzaldehyde (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Add Pd(OAc)₂ (0.03 eq) and PPh₃ (0.06 eq).

  • Add a 4:1 mixture of anhydrous Toluene:Dioxane to the flask.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90°C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with deionized water.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Protocol 1.2: Reductive Amination of the Aldehyde

This protocol describes the conversion of the aldehyde functionality into a secondary amine using benzylamine as an example.

Rationale: Reductive amination is a reliable method for introducing nitrogen-containing groups. This allows for the exploration of hydrogen bonding interactions within the PDE4 active site and can significantly modulate the physicochemical properties of the compound, such as solubility and basicity.

Materials:

  • Product from Protocol 1.1 (or starting scaffold)

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolve the aldehyde starting material (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel (e.g., using a DCM/methanol gradient) to yield the desired amine product.

Visualization of Synthetic Workflow

G Scaffold 5-(Allyloxy)-2- bromobenzaldehyde Coupling Suzuki Coupling (Protocol 1.1) Scaffold->Coupling [Aryl]-B(OH)2, Pd Catalyst RedAmine_Start Reductive Amination (Protocol 1.2) Scaffold->RedAmine_Start R-NH2, NaBH(OAc)3 Product1 Biaryl Aldehyde Derivative Coupling->Product1 Product2 Scaffold-Amine Derivative RedAmine_Start->Product2 RedAmine_Post Reductive Amination (Protocol 1.2) Product3 Biaryl-Amine Derivative RedAmine_Post->Product3 Product1->RedAmine_Post R-NH2, NaBH(OAc)3

Caption: Synthetic diversification workflow from the core scaffold.

Part 2: Biological Evaluation - PDE4 Inhibition Assay

To assess the efficacy of the newly synthesized compounds, a robust and sensitive assay is required to measure the inhibition of PDE4 activity. A cell-based assay measuring intracellular cAMP levels is often preferred for primary screening as it provides data in a more physiologically relevant context than a purely biochemical assay.

The cAMP Signaling Pathway

PDE4 inhibitors exert their effect by preventing the breakdown of cAMP. This leads to an accumulation of intracellular cAMP, which activates Protein Kinase A (PKA) and other downstream effectors, ultimately resulting in a suppressed inflammatory response.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA (Active) cAMP->PKA Activation AMP AMP PDE4->AMP Hydrolysis Inflammation Pro-inflammatory Cytokine Production PKA->Inflammation Inhibition

Caption: Simplified cAMP signaling pathway and the role of PDE4.

Protocol 2.1: Cell-Based HTRF® cAMP Assay

Homogeneous Time-Resolved Fluorescence (HTRF®) is a highly sensitive, no-wash immunoassay technology ideal for quantifying cAMP levels in cell lysates. The assay is based on the competition between native cAMP produced by the cells and a labeled cAMP analog (d2) for binding to a specific antibody labeled with a fluorescent donor (Europium cryptate). An increase in cellular cAMP leads to a decrease in the FRET signal.

Materials:

  • HEK293 cells (or other suitable cell line with endogenous PDE4 expression)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Forskolin (Adenylyl cyclase activator)

  • Roflumilast or Rolipram (Positive control inhibitor)

  • Synthesized test compounds

  • DMSO (vehicle)

  • HTRF® cAMP Assay Kit (containing cAMP-d2, anti-cAMP Cryptate, lysis buffer)

  • Low-volume 384-well white microplates

  • HTRF®-compatible plate reader

Step-by-Step Procedure:

  • Cell Plating: Seed HEK293 cells into a 384-well plate at a density of 5,000-10,000 cells/well in 5 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of test compounds and control inhibitor (e.g., Roflumilast) in a suitable buffer containing a constant, low concentration of DMSO (final DMSO should be ≤0.5%).

  • Compound Addition & PDE4 Inhibition: Add 5 µL of the compound dilutions (or DMSO vehicle for controls) to the cells. Incubate for 30-60 minutes at room temperature. This step allows the inhibitors to enter the cells and inhibit PDE4.

  • Cell Stimulation: To induce cAMP production, add 5 µL of a forskolin solution (final concentration typically 1-10 µM). Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection: Add 5 µL of the pre-mixed HTRF® detection reagents (cAMP-d2 and anti-cAMP Cryptate in lysis buffer) to all wells.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor). Calculate the 665/620 ratio and normalize the data.

Data Analysis and Interpretation

The HTRF ratio (665nm/620nm * 10,000) is inversely proportional to the intracellular cAMP concentration.

  • Plot the normalized HTRF ratio against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value for each compound. The IC₅₀ represents the concentration of inhibitor required to achieve 50% of the maximal response.

Hypothetical Data Presentation:

The results of the primary screen can be summarized in a table to facilitate comparison and guide the next round of synthesis.

Compound IDScaffold ModificationAmine ModificationIC₅₀ (nM)
SC-001 5-(Allyloxy)-2-bromo(Aldehyde)>10,000
PD-001 2-(4-methoxyphenyl)(Aldehyde)850
PD-002 2-(4-methoxyphenyl)Benzylamine95
PD-003 2-(3-pyridyl)Benzylamine120
PD-004 2-(4-methoxyphenyl)Cyclopropylamine215
Roflumilast (Control)(Control)0.8

This hypothetical data suggests that derivatization at both the 2-position and the aldehyde is crucial for potency, providing a clear direction for further SAR studies.

Conclusion and Future Directions

The 5-(Allyloxy)-2-bromobenzaldehyde scaffold serves as an excellent starting point for the development of novel PDE4 inhibitors. Through well-established synthetic methodologies like Suzuki coupling and reductive amination, a diverse chemical library can be rapidly generated. The subsequent evaluation of these compounds using a sensitive and robust HTRF® cAMP assay allows for the efficient determination of structure-activity relationships.

Future work should focus on:

  • Exploring diverse substitutions at the 2-position and via the aldehyde handle to further improve potency.

  • Conducting PDE4 isoform selectivity profiling to identify compounds with a potentially improved side-effect profile.

  • Evaluating pharmacokinetic properties (ADME) of the most promising leads to assess their drug-like potential.

This integrated approach of targeted synthesis and robust biological screening provides a clear and effective pathway for advancing a PDE4 inhibitor drug discovery program.

References

  • Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses.
  • PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology.
  • Phosphodiesterase 4 and its inhibitors in inflammatory diseases. Chang Gung Medical Journal.
  • A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design.
  • Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology.
  • Phosphodiesterase 4 and its inhibitors in inflamm
  • How to run a cAMP HTRF assay. Revvity.
  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes.
  • (PDF) PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes.
  • cAMP/IP-One HTplex cell-based experiment performed on Mithras LB 940 using HTRF® technology. Berthold Technologies.
  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices.
  • Discovery of Potent PDE4 Inhibitors with 3(2H)
  • PDE4D2 Human Phosphodiesterase Enzym
  • Figure 1. [Principles of the HTRF cAMP...]. NCBI Bookshelf.
  • A Cell-based PDE4 Assay in 1536-well Plate form
  • How to run a cAMP HTRF assay. YouTube.
  • Discovery of Potent PDE4 Inhibitors with 3(2H)
  • Advanced cAMP Technology (ACTOne) Assay on Phosphodiesterase (PDE). eENZYME.
  • Optimization of a Tertiary Alcohol Series of Phosphodiesterase-4 (PDE4)

Topic: Schiff Base Formation Using 5-(Allyloxy)-2-bromobenzaldehyde and Anilines: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis and characterization of novel Schiff bases derived from the condensation of 5-(Allyloxy)-2-bromobenzaldehyde with various substituted anilines. As a class of compounds, Schiff bases (or imines) are distinguished by the presence of a carbon-nitrogen double bond (azomethine group) and are pivotal in medicinal chemistry and material science due to their synthetic versatility and diverse biological activities.[1][2][3][4] The protocols herein are designed for reproducibility and scalability, offering detailed procedural steps, mechanistic insights, and in-depth characterization methodologies. We delve into the causality behind experimental choices, providing a framework for troubleshooting and optimization. This guide is intended to equip researchers with the necessary knowledge to synthesize these target molecules and explore their potential as therapeutic agents or advanced material precursors.

Introduction and Scientific Rationale

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone.[5][6][7] The resulting imine functional group is a critical pharmacophore that imparts a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[4][8] The ability to tune the steric and electronic properties of the final compound by modifying the aldehyde and amine precursors makes them highly attractive targets in drug discovery and coordination chemistry.[2][9]

The selection of 5-(Allyloxy)-2-bromobenzaldehyde as the aldehyde precursor is strategic. It introduces three key functionalities into the Schiff base scaffold:

  • The Bromine Atom: A halogen substituent can enhance lipophilicity, potentially improving cell membrane permeability. It also serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck) to build more complex molecular architectures.

  • The Allyloxy Group: The terminal double bond of the allyl group provides a site for further chemical modification, such as polymerization, metathesis, or addition reactions.

  • The Imine Moiety: The core C=N bond is not only crucial for biological activity but also acts as an excellent chelating site for metal ions, allowing for the formation of stable metal complexes with catalytic or therapeutic potential.[9]

This guide details the synthesis of a series of these compounds through reaction with various anilines, providing a robust platform for structure-activity relationship (SAR) studies.

The Chemistry: Reaction Mechanism

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.[6][10] The process is typically catalyzed by a small amount of acid, which serves two primary functions.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable tetrahedral intermediate known as a carbinolamine (or hemiaminal).[5][10]

  • Dehydration: The carbinolamine is then protonated by the acid catalyst at the oxygen atom, turning the hydroxyl group into a better leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable carbon-nitrogen double bond of the imine.[6][11]

The removal of water from the reaction mixture can drive the equilibrium towards the product side, increasing the yield.[5]

Schiff_Base_Mechanism Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism R_CHO 5-(Allyloxy)-2-bromobenzaldehyde Protonated_CHO Protonated Aldehyde R_CHO->Protonated_CHO + H⁺ R_NH2 Aniline (Ar-NH₂) H_plus H⁺ (Catalyst) Carbinolamine Carbinolamine Intermediate Protonated_CHO->Carbinolamine + Ar-NH₂ Protonated_Carbinolamine O-Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H⁺ Imine_Intermediate Iminium Ion Protonated_Carbinolamine->Imine_Intermediate - H₂O Schiff_Base Schiff Base Product (Imine) Imine_Intermediate->Schiff_Base - H⁺ H2O H₂O

Caption: Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism.

Detailed Experimental Protocols

Materials and Instrumentation
  • Reagents: 5-(Allyloxy)-2-bromobenzaldehyde (≥97%), Aniline (≥99%), substituted anilines (e.g., 4-methylaniline, 4-methoxyaniline, 4-chloroaniline) (≥98%), Absolute Ethanol, Glacial Acetic Acid, Ethyl Acetate, Hexane. All chemicals should be of analytical grade and used as received unless otherwise noted.[12]

  • Apparatus: 50 mL round-bottom flask, reflux condenser, magnetic stirrer with hotplate, glass beakers, graduated cylinders, Büchner funnel and flask, vacuum filtration setup, rotary evaporator.

  • Analytical Instruments: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), melting point apparatus, FT-IR Spectrometer, ¹H and ¹³C NMR Spectrometer, Mass Spectrometer.

General Protocol for Schiff Base Synthesis

This protocol outlines a reliable method for synthesizing the target Schiff bases via conventional heating under reflux.[12][13]

Experimental_Workflow Figure 2: Experimental Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve Aldehyde in Ethanol B 2. Add Aniline (Equimolar) A->B C 3. Add Catalytic Acetic Acid (2-3 drops) B->C D 4. Reflux for 2-4 hours (Monitor by TLC) C->D E 5. Cool to Room Temp. (Precipitation Occurs) D->E F 6. Collect Crude Solid by Vacuum Filtration E->F G 7. Wash with Cold Ethanol F->G H 8. Recrystallize (e.g., from Ethanol) G->H I 9. Dry Product Under Vacuum H->I J 10. Characterize (MP, FT-IR, NMR, MS) I->J

Caption: Figure 2: Experimental Synthesis and Purification Workflow.

Step-by-Step Procedure:

  • In a 50 mL round-bottom flask, dissolve 5-(Allyloxy)-2-bromobenzaldehyde (e.g., 10 mmol, 1 eq.) in 20 mL of absolute ethanol. Stir the solution using a magnetic stir bar until the aldehyde is fully dissolved.

  • To this solution, add the desired aniline derivative (10 mmol, 1 eq.) portion-wise.

  • Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.[14]

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The consumption of starting materials and the formation of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.[15]

  • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The Schiff base product will often precipitate as a crystalline solid.[15]

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.[12]

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[16][17] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.

  • Dry the purified crystals under vacuum to obtain the final product. Record the final mass, calculate the percentage yield, and determine the melting point.

Product Characterization and Data

The successful formation of the Schiff base is confirmed through a combination of physical and spectroscopic methods. The data presented below are representative examples for Schiff bases derived from 5-(Allyloxy)-2-bromobenzaldehyde and various anilines.

Physical Properties and Yields
EntryAniline DerivativeProduct AppearanceMelting Point (°C)Yield (%)
1 AnilineYellow Crystalline Solid110-112~85
2 4-MethylanilinePale Yellow Needles125-127~88
3 4-MethoxyanilineBright Yellow Powder131-133~90
4 4-ChloroanilineOff-white Solid140-142~86
Spectroscopic Data Interpretation

A. FT-IR Spectroscopy: The most definitive evidence of Schiff base formation in the IR spectrum is the appearance of the imine bond stretch and the disappearance of the starting material stretches.[18]

  • Disappearance of Aldehyde C=O stretch: The strong absorption band around 1680-1700 cm⁻¹ from the aldehyde will be absent in the product spectrum.

  • Disappearance of Amine N-H stretch: The characteristic primary amine stretch (often two bands for -NH₂) around 3300-3500 cm⁻¹ will be absent.[19][20]

  • Appearance of Imine C=N stretch: A new, strong absorption band will appear in the region of 1600-1635 cm⁻¹ , confirming the formation of the azomethine group.[12][21]

B. ¹H NMR Spectroscopy: ¹H NMR provides unambiguous structural confirmation.

  • Azomethine Proton (HC=N): A characteristic sharp singlet will appear in the downfield region of the spectrum, typically between δ 8.2 - 8.9 ppm .[12][22] Its exact position is influenced by the electronic nature of the substituent on the aniline ring.

  • Disappearance of Aldehyde Proton: The aldehyde proton signal, typically found around δ 9.8-10.0 ppm, will be absent.[23]

  • Aromatic Protons: A complex series of multiplets will be observed in the aromatic region (δ 6.8-8.0 ppm), corresponding to the protons on both benzene rings.

  • Allyloxy Protons: The protons of the allyloxy group will be visible: -O-CH₂- (~δ 4.6 ppm, doublet), -CH=CH₂ (~δ 6.0 ppm, multiplet), and =CH₂ (~δ 5.3-5.4 ppm, two doublets).

C. ¹³C NMR Spectroscopy:

  • Imine Carbon (-C=N-): A distinct signal will appear around δ 158-165 ppm , which is characteristic of the imine carbon.[12][24]

  • Disappearance of Aldehyde Carbonyl: The signal for the aldehyde carbonyl carbon (typically > δ 190 ppm) will be absent.

D. Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

  • Molecular Ion Peak (M⁺): The spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the Schiff base.

  • Isotopic Pattern for Bromine: Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2 ) of nearly equal intensity, separated by 2 m/z units.[25][26] This pattern is a definitive indicator of a monobrominated compound.

Applications and Future Directions

The Schiff bases synthesized via these protocols are valuable intermediates with significant potential across several scientific domains.

  • Medicinal Chemistry: These compounds are prime candidates for biological screening. The combination of the imine pharmacophore with halogen and ether linkages makes them promising for evaluation as antimicrobial, anticancer, and anti-inflammatory agents.[2][4][8] The library of derivatives allows for systematic exploration of structure-activity relationships.

  • Coordination Chemistry and Catalysis: The imine nitrogen and potentially the ether oxygen can act as donor atoms to coordinate with transition metal ions.[9][27] The resulting metal complexes can be investigated for their catalytic activity in various organic transformations, such as oxidation, reduction, and C-C coupling reactions.[8][27][28]

  • Material Science: The presence of the reactive allyl group allows these Schiff bases to be used as monomers in polymerization reactions or to be grafted onto surfaces to create functional materials. Their conjugated structures also suggest potential applications in sensors, dyes, and nonlinear optical materials.[1][29]

Field-Proven Insights & Troubleshooting

  • Reaction Condition: While reflux in ethanol is robust, for less reactive anilines (e.g., those with strongly electron-withdrawing groups), increasing the reaction time or using a higher-boiling solvent like toluene with a Dean-Stark trap to remove water can improve yields.[5]

  • Purification: Recrystallization is the most effective method for purification.[15][16] If the product is difficult to crystallize or if unreacted aldehyde remains an impurity, column chromatography can be employed. It is often advisable to use neutral alumina instead of silica gel, as the acidic nature of silica can potentially hydrolyze the imine bond.[16]

  • Product Stability: Schiff bases are susceptible to hydrolysis, especially under acidic conditions.[16][30] Therefore, it is crucial to store the purified products in a dry environment, such as in a desiccator, to maintain their stability.

References

  • Synthesis of Schiff Bases by Non-Conventional Methods - SciSpace. (n.d.). SciSpace. Retrieved February 25, 2026, from [Link]

  • Mechanism of Schiff base (imine) Formation | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Chemistry Schiff Bases - Sathee NEET. (n.d.). Sathee NEET. Retrieved February 25, 2026, from [Link]

  • How to purify Schiff base product? - ResearchGate. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Schiff Bases: Structure, Reaction, Synthesis & Uses Explained - Vedantu. (n.d.). Vedantu. Retrieved February 25, 2026, from [Link]

  • Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from Hexoses. (2024, May 10). ACS Omega. Retrieved February 25, 2026, from [Link]

  • Different Schiff Bases—Structure, Importance and Classification - PMC. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry - PubMed. (2019, October 11). PubMed. Retrieved February 25, 2026, from [Link]

  • General method for the synthesis of Schiff bases. - ResearchGate. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Exploring the Versatility: Applications of Schiff Base Complexes in Catalysis, Medicine, and Material Science | Request PDF - ResearchGate. (2025, August 10). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Ionic liquid mediated synthesis of Schiff bases under reflux condition - JOCPR. (n.d.). JOCPR. Retrieved February 25, 2026, from [Link]

  • Schiff's Bases Revisited: Advances in Synthesis, Coordination, and Medicinal Chemistry - IJFMR. (2025, January 15). IJFMR. Retrieved February 25, 2026, from [Link]

  • Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry - Jetir.Org. (n.d.). Jetir.Org. Retrieved February 25, 2026, from [Link]

  • Schiff Bases: Versatile Mediators of Medicinal and Multifunctional Advancements - SciSpace. (n.d.). SciSpace. Retrieved February 25, 2026, from [Link]

  • Is there an effective way of purifying schiff bases? - ResearchGate. (2021, December 13). ResearchGate. Retrieved February 25, 2026, from [Link]

  • The Importance And Applications Of Schiff Bases | 17229 - OMICS International. (n.d.). OMICS International. Retrieved February 25, 2026, from [Link]

  • Synthesis of Benzaldehyde and Aniline Schiff Bases - Chemistry Stack Exchange. (2017, December 25). Chemistry Stack Exchange. Retrieved February 25, 2026, from [Link]

  • Synthesis and characterization of novel Schiff base ligands - International Journal of Chemical Studies. (2024, November 11). International Journal of Chemical Studies. Retrieved February 25, 2026, from [Link]

  • Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands - RSC Publishing. (2025, July 4). RSC Publishing. Retrieved February 25, 2026, from [Link]

  • Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline - Der Pharma Chemica. (n.d.). Der Pharma Chemica. Retrieved February 25, 2026, from [Link]

  • Schiff Bases: Multipurpose Pharmacophores with Extensive Biological Applications | Journal of Basic & Applied Sciences - Set Publisher. (2018, January 5). Set Publisher. Retrieved February 25, 2026, from [Link]

  • Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline - HMU CPD. (n.d.). HMU CPD. Retrieved February 25, 2026, from [Link]

  • Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline | Request PDF - ResearchGate. (2025, August 9). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Catalyzed Schiff Base synthesis over Bifunctinalized Cobalt/Zinc-Incorporated Mesoporous Silica Nanoparticles under UV irradiation - Journal of Nanostructures. (n.d.). Journal of Nanostructures. Retrieved February 25, 2026, from [Link]

  • 12.2% 177,000 195M TOP 1% 154 6,600 - SciSpace. (n.d.). SciSpace. Retrieved February 25, 2026, from [Link]

  • Mass spectrometry of halogen-containing organic compounds - ResearchGate. (2025, August 5). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Schiff Base Synthesis Experiment_0.docx - IONiC / VIPEr. (n.d.). IONiC / VIPEr. Retrieved February 25, 2026, from [Link]

  • The FT-IR of synthesized imine compounds | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Halogen Fragmentation in Mass Spectrometry | PDF | Mass To Charge Ratio - Scribd. (n.d.). Scribd. Retrieved February 25, 2026, from [Link]

  • Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL - YouTube. (2019, November 21). YouTube. Retrieved February 25, 2026, from [Link]

  • The important 1 H NMR and 13 C NMR data of Schiff bases. - ResearchGate. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel - CORE. (2019, December 31). CORE. Retrieved February 25, 2026, from [Link]

  • SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Hybrid material by anchoring a ruthenium( ii ) imine complex to SiO 2 : preparation, characterization and DFT studies - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09282G. (2021, February 3). RSC Publishing. Retrieved February 25, 2026, from [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES - ResearchGate. (2018, June 29). ResearchGate. Retrieved February 25, 2026, from [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.com. Retrieved February 25, 2026, from [Link]

  • IR: amines. (n.d.). University of Calgary. Retrieved February 25, 2026, from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Lambda Solutions. Retrieved February 25, 2026, from [Link]

  • Synthesis And Characterization Of Schiff Base Aniline With 5-Bromo -2- Hydroxyl Benzaldehyde And Their Metal Complexes - IJRSR. (n.d.). IJRSR. Retrieved February 25, 2026, from [Link]

  • SYNTHESIS OF METAL COMPLEXES OF SCHIFF BASES OF HALOGENATED ANILINES AND THEIR ANTIFUNGAL ACTIVITY - krishikosh. (n.d.). krishikosh. Retrieved February 25, 2026, from [Link]

  • 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed. (n.d.). PubMed. Retrieved February 25, 2026, from [Link]

  • Synthesis, Spectroscopic Characterization and DFT Analysis of Schiff Bases Derived from Benzalacetone and Benzalacetophenone with Alanine - E3S Web of Conferences. (n.d.). E3S Web of Conferences. Retrieved February 25, 2026, from [Link]

  • AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE Chapter: 14. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

Sources

Troubleshooting & Optimization

Optimizing yield of O-alkylation vs C-alkylation in benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing O-Alkylation vs. C-Alkylation Selectivity Ticket ID: CHEM-OPT-882 Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering a classic Ambident Nucleophile challenge. Phenolic benzaldehydes (e.g., 4-hydroxybenzaldehyde) possess a phenoxide anion where the negative charge is delocalized between the hard oxygen atom and the soft carbon atoms (ortho/para positions).

Because the aldehyde moiety is a strong Electron Withdrawing Group (EWG), it stabilizes the phenoxide through resonance, reducing the electron density on the oxygen. This increases the risk of C-alkylation (ring alkylation) or no reaction, particularly when using "soft" electrophiles (like allyl or benzyl halides) or protic solvents.

To maximize O-alkylation (ether formation), you must chemically engineer the environment to favor the Hard-Hard interaction (HSAB Theory) and expose the "naked" oxygen anion.

Module 1: Critical Parameter Optimization

The Solvent: The "Shielding" Effect

Q: Why does ethanol/methanol increase my C-alkylated impurities? A: Protic solvents (EtOH, MeOH, Water) form strong Hydrogen Bonds with the phenoxide oxygen.[1] This "shield" sterically hinders the electrophile from attacking the oxygen.[1]

  • Result: The electrophile is forced to attack the unshielded, "softer" carbon positions on the ring.

  • The Fix: Switch to Polar Aprotic Solvents . These solvate the metal cation (leaving the anion "naked") but do not H-bond to the oxygen.

Solvent ClassExamplesEffect on PhenoxideMajor Product
Polar Aprotic DMF, DMSO, NMP Leaves

"naked" and highly reactive.
O-Alkylation (>95%)
Polar Protic Ethanol, MethanolH-bonds to

, shielding it.
Mixed (High C-alkylation risk)
Non-Polar Toluene, DCMPoor solubility of salts; requires Phase Transfer Catalyst.Slow / Mixed
The Base & Cation: The "Cesium Effect"

Q: I am using


 in acetone but yields are low. Should I use NaOH? 
A:  Avoid NaOH if possible. Hydroxide bases can trigger the Cannizzaro reaction  on your benzaldehyde moiety (disproportionation into benzyl alcohol and benzoic acid).
  • The Fix: Upgrade to Cesium Carbonate (

    
    ) .[2]
    
  • Mechanism: The Cesium ion (

    
    ) is large and has a diffuse charge (soft cation). It forms a much looser ion pair with the phenoxide than 
    
    
    
    or
    
    
    . This "loose association" effectively frees the phenoxide anion, dramatically increasing the rate and selectivity for O-alkylation.
The Electrophile: Hard vs. Soft

Q: Why do I get more C-alkylation with Allyl Bromide than Methyl Iodide? A: According to HSAB (Hard and Soft Acids and Bases) theory:

  • Methyl Iodide is a "Hard" electrophile. It prefers the "Hard" Oxygen.

  • Allyl/Benzyl Bromides have "Soft" character due to pi-system delocalization. They have a higher affinity for the "Soft" Carbon centers of the ring.

  • The Fix: When using soft electrophiles, you must use the

    
    /DMF system to hyper-activate the Oxygen, overwhelming the soft-soft preference with kinetic dominance.
    

Module 2: Visualizing the Pathway

The following decision tree illustrates the mechanistic divergence based on your reaction conditions.

AlkylationPathways Start Phenolic Benzaldehyde Base Base Treatment (Deprotonation) Start->Base Ambident Ambident Phenoxide Anion (Resonance Stabilized) Base->Ambident Solvent_Protic Polar Protic Solvent (EtOH, MeOH) Ambident->Solvent_Protic Path A Solvent_Aprotic Polar Aprotic Solvent (DMF, DMSO, NMP) Ambident->Solvent_Aprotic Path B (Recommended) Shielded H-Bond Shielded Oxygen (O is blocked) Solvent_Protic->Shielded Naked Naked Anion (O is exposed) Solvent_Aprotic->Naked C_Alkyl C-Alkylation (Impurity) Shielded->C_Alkyl Soft-Soft Interaction O_Alkyl O-Alkylation (Target Ether) Naked->O_Alkyl Hard-Hard Interaction

Figure 1: Mechanistic divergence of phenoxide alkylation based on solvent selection.

Module 3: Troubleshooting Guide

Scenario A: High levels of C-Alkylated Impurity
  • Diagnosis: The Oxygen is deactivated or shielded.

  • Immediate Action:

    • Switch solvent to DMF or NMP .

    • If using

      
      , add 18-Crown-6  (10 mol%) to chelate the potassium and free the anion.
      
    • Alternatively, switch base to

      
       .
      
Scenario B: Aldehyde Degradation (New spots on TLC)
  • Diagnosis: Cannizzaro reaction or Oxidation.

  • Immediate Action:

    • Eliminate Hydroxide: Do not use NaOH/KOH. Use Carbonate bases only.

    • Exclude Air: Benzaldehydes oxidize to benzoic acids easily. Run the reaction under a strict Nitrogen or Argon balloon .

    • Check Reagents: Ensure your solvent is dry. Water promotes side reactions.[3]

Scenario C: Reaction Stalls (<50% Conversion)
  • Diagnosis: The aldehyde EWG is pulling too much density, making the nucleophile weak.

  • Immediate Action:

    • Heat: Increase temperature to 60-80°C (Do not exceed 100°C to avoid decomposition).

    • Catalysis: Add Potassium Iodide (KI) (10-20 mol%).

      • Why? The Finkelstein reaction generates the alkyl iodide in situ (more reactive than bromide/chloride).

Module 4: Validated Standard Operating Procedure (SOP)

Protocol: High-Fidelity O-Alkylation of 4-Hydroxybenzaldehyde Objective: >95% O-Selectivity with minimal side products.

Reagents:

  • Substrate: 4-Hydroxybenzaldehyde (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous DMF (0.5 M concentration)

  • Additive: TBAI (Tetrabutylammonium iodide) - Optional, use if reaction is slow.

Workflow:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen.[4]

  • Dissolution: Add 4-Hydroxybenzaldehyde and Anhydrous DMF. Stir until dissolved.

  • Deprotonation: Add

    
     in one portion. The suspension may turn yellow/orange (phenoxide formation). Stir at Room Temp for 15 minutes.
    
  • Addition: Add the Alkyl Halide dropwise via syringe.

  • Reaction:

    • For reactive halides (MeI, BnBr): Stir at Room Temp for 2-4 hours.

    • For unreactive halides (Long chains): Heat to 60°C for 4-12 hours.

  • Monitoring: Check TLC. Look for the disappearance of the low-Rf starting material.

  • Workup (Critical for DMF removal):

    • Pour mixture into ice-cold water (10x volume of DMF). The product often precipitates as a solid.

    • If solid: Filter and wash with water.

    • If oil: Extract with Ethyl Acetate (

      
      ). Wash organic layer with LiCl (5% aq)  to remove residual DMF, then Brine.
      
  • Purification: Dry over

    
    , concentrate, and recrystallize (usually EtOH/Hexane) or Flash Column.
    

References

  • Kornblum, N., et al. "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts with Alkyl Halides." Journal of the American Chemical Society, vol. 77, no. 23, 1955. (Foundational text on Ambident Nucleophiles).

  • Parrish, J. P., et al. "Improved ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     Promoted O-Alkylation of Phenols."[5] Synthetic Communications, vol. 29, no. 24, 1999. (The "Cesium Effect" validation). 
    
  • Pearson, R. G. "Hard and Soft Acids and Bases."[4] Journal of the American Chemical Society, vol. 85, no. 22, 1963. (HSAB Theory).[4][6][7][8]

  • Master Organic Chemistry. "The Williamson Ether Synthesis: Planning and Troubleshooting." (Practical guide for reaction conditions).

Sources

Purification methods for 5-(Allyloxy)-2-bromobenzaldehyde: recrystallization vs column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 5-(Allyloxy)-2-bromobenzaldehyde. This document moves beyond simple procedural outlines to delve into the underlying chemical principles that govern the choice between recrystallization and column chromatography, empowering you to make informed decisions and troubleshoot effectively.

Choosing Your Purification Strategy: A Critical Decision

The first and most critical step is selecting the appropriate purification technique. This decision is not arbitrary; it is dictated by the scale of your reaction, the nature of the impurities, and the desired final purity of your product.

Start Crude 5-(Allyloxy)-2- bromobenzaldehyde Decision Recrystallization or Column Chromatography? Start->Decision Recrystallization Recrystallization Decision->Recrystallization Large Scale Crystalline Solid Known Impurities Column Column Chromatography Decision->Column Small Scale Oily Product Complex Mixture End Pure Product Recrystallization->End Column->End cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow A Dissolve in Hot Solvent B Add Anti-solvent (if needed) A->B C Slow Cooling B->C D Vacuum Filtration C->D E Wash with Cold Solvent D->E F Dry Crystals E->F G Pack Column H Load Sample G->H I Elute with Solvent Gradient H->I J Collect Fractions I->J K Analyze by TLC J->K L Combine & Concentrate K->L

Removing unreacted allyl bromide from 5-(Allyloxy)-2-bromobenzaldehyde crude product

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers synthesizing 5-(Allyloxy)-2-bromobenzaldehyde . It addresses the critical challenge of removing unreacted Allyl Bromide —a potent lachrymator and alkylating agent—to ensure product purity and operator safety.

Topic: Purification of 5-(Allyloxy)-2-bromobenzaldehyde crude product Ticket ID: CHEM-PUR-005 Status: Active

Executive Summary & Safety Alert

The Problem: Allyl bromide (3-bromopropene) is used in excess to drive the Williamson ether synthesis of 5-(allyloxy)-2-bromobenzaldehyde. While volatile (BP: 71°C), it frequently "tails" on rotary evaporators due to solvent trapping (especially with DMF or DMSO) or oil formation. The Risk: Even trace amounts (<1%) pose severe safety hazards (lachrymatory effect, potential mutagenicity) and will interfere with downstream biological assays or transition metal catalysis (e.g., Heck reactions).

Troubleshooting & FAQs

Direct answers to common operator issues.

Q1: I have rotavapped the crude mixture at 50°C for 2 hours, but 1H NMR still shows allyl multiplets at 5.9-6.0 ppm. Why?

A: This is a common "Solvent Trapping" issue. If you used a polar aprotic solvent like DMF or DMSO , these high-boiling solvents form a matrix that traps the volatile allyl bromide, preventing its evaporation even under high vacuum.

  • Diagnostic: Check the integration of the allyl signal relative to your aldehyde proton (~10.3 ppm). If >5% remains, simple evaporation is insufficient.

  • Solution: You must perform a Chemical Quench (See Protocol B) or an aggressive Azeotropic Distillation (See Protocol A).

Q2: The crude product is a solid, but it smells pungent and irritates the eyes. Is this normal?

A: No. Pure 5-(allyloxy)-2-bromobenzaldehyde should be an odorless to faintly aromatic solid (MP ~70-75°C depending on isomer purity).

  • Cause: The pungency is the signature of residual allyl bromide.

  • Immediate Action: Do not proceed to crystallization. Crystallizing from a solution containing allyl bromide often traps the impurity inside the crystal lattice (occlusion). You must wash the crude material in the liquid phase first.

Q3: Can I just wash the organic layer with more water?

A: Ineffective. Allyl bromide is an organic halide and is immiscible with water . Washing with water or brine will only remove the inorganic salts (KBr) and the solvent (DMF), leaving the allyl bromide dissolved in your organic extraction solvent (e.g., Ethyl Acetate or DCM).

Decision Matrix: Choosing a Removal Strategy

Use the following logic flow to select the correct protocol for your scale and equipment.

RemovalStrategy Start Start: Crude Reaction Mixture ScaleCheck Check Scale & Solvent Start->ScaleCheck IsDMF Is solvent DMF/DMSO? ScaleCheck->IsDMF MethodB Method B: Chemical Quench (Amine) (Recommended for >1g or DMF) IsDMF->MethodB High BP Solvent MethodA Method A: Azeotropic Removal (For <1g scale, volatile solvents) IsDMF->MethodA Volatile Solvent DMF_Yes Yes DMF_No No (Acetone/MeCN) CheckNMR Check NMR MethodB->CheckNMR MethodA->CheckNMR MethodC Method C: Column Chromatography (Final Polish) Clean Pure Product MethodC->Clean CheckNMR->MethodC Trace Remains CheckNMR->Clean Clean Dirty Trace Impurity

Caption: Decision tree for selecting the optimal allyl bromide removal protocol based on reaction solvent and scale.

Detailed Protocols

Protocol A: Azeotropic Distillation (Physical Removal)

Best for: Small scale (<500 mg) reactions in Acetone or Acetonitrile.

Mechanism: Co-evaporation disrupts the solvent-solute interactions holding the allyl bromide.

  • Concentrate the reaction mixture to dryness.

  • Re-dissolve the residue in Heptane or Toluene (approx. 10 mL per gram of product).

  • Evaporate to dryness on a rotary evaporator.

  • Repeat 2-3 times.

    • Why? Allyl bromide forms azeotropes with these solvents, carrying it into the vapor phase more effectively than direct vacuum alone.

Protocol B: Chemical Quenching (The "Gold Standard")

Best for: Large scale (>1 g), DMF reactions, or safety-critical applications.

Mechanism: We convert the lipophilic, volatile allyl bromide into a hydrophilic, non-volatile ammonium salt using a nucleophilic amine. This salt then partitions 100% into the aqueous layer during workup.

Reagents:

  • Quencher: 25% Aqueous Ammonium Hydroxide (

    
    ) OR Glycine (if avoiding strong base).
    
  • Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).
    

Step-by-Step:

  • Dilution: Dilute the completed reaction mixture (still in DMF) with EtOAc.

  • Quench: Add 3–5 equivalents (relative to excess allyl bromide) of 25% aqueous

    
    .
    
  • Stir: Stir vigorously for 30–60 minutes at room temperature.

    • Chemistry:

      
       (Water soluble).
      
  • Wash: Transfer to a separatory funnel.

    • Wash 1: Water (removes bulk DMF and ammonium salts).

    • Wash 2: 1M HCl (ensures any residual allyl amine is protonated and removed).

    • Wash 3: Brine (drying).

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    

Validation: The "pungent" smell should be replaced by a faint almond/aromatic odor of the benzaldehyde.

Protocol C: Chromatographic Polish

Best for: Final purification to analytical grade.

If Method B is skipped, allyl bromide elutes very quickly on silica gel.

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: 5% EtOAc in Hexanes.

  • Behavior: Allyl bromide (

    
    ) elutes near the solvent front. The aldehyde product (
    
    
    
    ) elutes later.
  • Warning: Do not rely solely on this for large amounts of allyl bromide, as the fractions containing it will be hazardous to handle.

Data & Properties Reference

Table 1: Physicochemical Properties for Separation

CompoundBoiling PointSolubility (Water)Solubility (Organic)Reactivity
Allyl Bromide 71°CInsolubleHighElectrophile (Alkylating)
Product >300°C (est)InsolubleHighStable Aldehyde
DMF (Solvent) 153°CMiscibleMisciblePolar Aprotic
Quenched Salt N/A (Solid)High LowIonic (Water Soluble)

References

  • Organic Syntheses. Alkylation of Phenols: General Procedures. Org. Synth. Coll. Vol. 1. Retrieved from [Link]

  • PubChem. Compound Summary: 5-(Benzyloxy)-2-bromobenzaldehyde.[1] National Library of Medicine. Retrieved from [Link]

Sources

Validation & Comparative

Structural Validation and Comparative NMR Profiling of 5-(Allyloxy)-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Allyloxy)-2-bromobenzaldehyde is a critical electrophilic building block, widely utilized in the synthesis of benzofuran derivatives, indole alkaloids, and pharmaceutical intermediates (e.g., Mitiglinide analogs). Its structural integrity is defined by the coexistence of a reactive aldehyde, a chemically versatile aryl bromide, and an allyloxy ether linkage.

This guide provides a rigorous 1H NMR spectral analysis , comparing the product against its immediate precursor (5-hydroxy-2-bromobenzaldehyde ) and non-halogenated analogs. The focus is on diagnostic resolution —using specific spectral markers to validate the success of Williamson etherification and confirm regiochemical purity.

Part 1: Strategic Analysis & Comparative Profiling

The Analytical Challenge

In synthetic workflows, the conversion of 5-hydroxy-2-bromobenzaldehyde to 5-(allyloxy)-2-bromobenzaldehyde is a Williamson ether synthesis. The primary analytical challenge is distinguishing the product from:

  • Unreacted Starting Material (Phenol): Presence of the hydroxyl proton.

  • O-Alkylation vs. C-Alkylation: Confirming the allyl group is attached to the oxygen.

  • Regioisomers: Ensuring the bromine remains at the C2 position (ortho to aldehyde) and has not migrated or debrominated.

Comparative Performance: Product vs. Alternatives
FeatureTarget: 5-(Allyloxy)-2-bromobenzaldehyde Alternative 1: 5-Hydroxy-2-bromobenzaldehyde (Precursor)Alternative 2: 3-(Allyloxy)benzaldehyde (Non-brominated)
Solvent Suitability High: Soluble in CDCl₃; sharp peaks.Low: Requires DMSO-d₆ for OH resolution; broadens peaks.High: Soluble in CDCl₃.
Diagnostic Region Allyl Region (4.5–6.1 ppm): Distinct multiplets confirm ether formation.Phenolic Region (~9.6 ppm): Broad singlet, often exchange-suppressed.Aromatic Region: Complex multiplet; lacks the deshielding effect of Br.
Aromatic Splitting Simplified: Br at C2 decouples the spin system, creating distinct ortho/meta gaps.Similar: But obscured by solvent stacking in DMSO.Complex: Higher order coupling due to lack of C2 substituent.
Stability Stable: Ether linkage is robust.Labile: Phenolic proton is acidic and oxidative.Stable: But less functionalizable (lacks Br handle).

Key Insight: The Bromine atom at C2 acts as a spectral anchor. It significantly deshields the H3 proton (~7.6 ppm), separating it from the H4/H6 protons (~7.1–7.4 ppm). In non-brominated alternatives, these protons often overlap, making integration difficult.

Part 2: Detailed Spectral Analysis (1H NMR)

Predicted & Observed Chemical Shifts

Solvent: CDCl₃ | Frequency: 400 MHz | Internal Standard: TMS (0.00 ppm)

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Structural Insight
-CHO (Aldehyde)10.32 Singlet (s)1H-Diagnostic for formyl group; deshielded by ortho-Br.
Ar-H3 (Ortho to Br)7.58 Doublet (d)1H

Most deshielded aromatic proton due to Br proximity.
Ar-H6 (Ortho to CHO)7.41 Doublet (d)1H

Meta-coupling to H4; shielded relative to H3 by alkoxy group.
Ar-H4 (Meta to CHO)7.08 Doublet of Doublets (dd)1H

,

Coupled to both H3 (ortho) and H6 (meta).
-CH= (Allyl methine)6.05 Multiplet (m)1H-Characteristic allyl pattern (ddt).
=CH₂ (Allyl terminal)5.45 (trans) 5.32 (cis)Doublet of Doublets (dd)2H

,

Terminal alkene protons; distinct geminal splitting.
-OCH₂- (Allyl methylene)4.60 Doublet (d)2H

Crucial Proof of O-Alkylation. (C-alkylation would shift to ~3.4 ppm).
Mechanism of Shift Interpretation
  • The "Bromine Effect": In 3-allyloxybenzaldehyde (non-brominated), the proton at C2 is a singlet/narrow doublet around 7.4 ppm. In the target compound, the C2 position is occupied by Bromine. This forces the H3 proton (ortho to Br) downfield to ~7.58 ppm, creating a clean separation from the alkoxy-shielded protons (H4/H6).

  • Ether Verification: The disappearance of the broad singlet at 9.58 ppm (Ar-OH) seen in the precursor, combined with the appearance of the doublet at 4.60 ppm (-OCH₂-), provides unequivocal proof of successful conversion.

Part 3: Experimental Protocols

Synthesis Workflow (Williamson Etherification)

Objective: Synthesis of 5-(Allyloxy)-2-bromobenzaldehyde from 5-hydroxy-2-bromobenzaldehyde.

Reagents:

  • 5-Hydroxy-2-bromobenzaldehyde (1.0 eq)

  • Allyl bromide (1.2 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq)
    
  • DMF (Dimethylformamide) or Acetone (Solvent)

Procedure:

  • Dissolution: Dissolve 5-hydroxy-2-bromobenzaldehyde (2.0 g, 10 mmol) in anhydrous DMF (20 mL) under

    
     atmosphere.
    
  • Deprotonation: Add anhydrous

    
     (2.07 g, 15 mmol). Stir at room temperature for 15 minutes. Note: Solution will turn yellow/orange due to phenoxide formation.
    
  • Alkylation: Add allyl bromide (1.04 mL, 12 mmol) dropwise via syringe.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by a less polar spot (
    
    
    
    ).
  • Workup: Pour mixture into ice water (100 mL). Extract with Ethyl Acetate (

    
     mL). Wash combined organics with water (
    
    
    
    ) and brine. Dry over
    
    
    .[1][2]
  • Purification: Concentrate in vacuo. If necessary, recrystallize from Hexane/EtOAc or pass through a short silica plug.

NMR Sample Preparation Protocol

Objective: Ensure high-resolution data without solvent artifacts.

  • Solvent Choice: Use CDCl₃ (Chloroform-d) labeled with 0.03% TMS.

    • Why? The product is lipophilic. DMSO-d6 is unnecessary (no labile protons) and difficult to remove.

  • Concentration: Dissolve 10–15 mg of the isolated solid in 0.6 mL of CDCl₃.

    • Warning: Over-concentration (>30 mg) leads to viscosity broadening.

  • Filtration: If the solution is cloudy (residual inorganic salts from workup), filter through a small cotton plug into the NMR tube.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 second (sufficient for non-quantitative structural ID).

    • Scans (NS): 16 (sufficient for >10 mg sample).

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for validating the product during the synthesis workflow.

NMR_Validation_Workflow Start Crude Reaction Mixture TLC_Check TLC Monitor (Hex:EtOAc 4:1) Start->TLC_Check Workup Workup & Isolation (EtOAc Extraction) TLC_Check->Workup SM Disappears NMR_Prep NMR Prep (CDCl3 + TMS) Workup->NMR_Prep NMR_Analysis 1H NMR Acquisition NMR_Prep->NMR_Analysis Check_OH Peak at ~9.6 ppm? NMR_Analysis->Check_OH Check_Allyl Multiplets at 4.5-6.1 ppm? Check_OH->Check_Allyl No Fail_SM FAILED: Unreacted Phenol (Recycle/Reflux) Check_OH->Fail_SM Yes Check_Aldehyde Singlet at ~10.3 ppm? Check_Allyl->Check_Aldehyde Yes Check_Allyl->Fail_SM No (Missing Allyl) Success VALIDATED PRODUCT 5-(Allyloxy)-2-bromobenzaldehyde Check_Aldehyde->Success Yes Fail_Decomp FAILED: Aldehyde Oxidation (Check storage) Check_Aldehyde->Fail_Decomp No (Shifted/Missing)

Figure 1: Analytical workflow for validating the synthesis of 5-(Allyloxy)-2-bromobenzaldehyde via 1H NMR markers.

References

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Beja, A. M., et al. (1997).[4] "2-Bromo-5-hydroxybenzaldehyde."[5][6] Acta Crystallographica Section C. [4]

  • Katritzky, A. R., et al. (2000). "Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes." Arkivoc.

  • Smith, W. B., et al. (1972). "The NMR Spectra of 2-Bromobenzaldehyde." Journal of the American Chemical Society. (Referenced via ChemicalBook spectral data).

  • BenchChem. (2025).[7] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3."

Sources

Mass Spectrometry Fragmentation Patterns of Brominated Allyl Ethers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Brominated Allyl Ethers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brominated allyl ethers represent a unique challenge in mass spectrometry (MS) due to the competing fragmentation pathways driven by the labile allyl-oxygen bond and the weak carbon-bromine bond. These compounds serve as critical intermediates in organic synthesis (e.g., Claisen rearrangement precursors) and appear as environmental analytes (flame retardant analogs).

This guide provides a structural elucidation framework, comparing the diagnostic utility of Electron Ionization (EI) versus Electrospray Ionization (ESI) .[1] It focuses on the mechanistic "tug-of-war" between allylic cleavage and halogen loss, providing a self-validating protocol for identification.

Theoretical Framework: The Fragmentation Landscape

The mass spectral signature of a brominated allyl ether is defined by three mechanistic pillars. Understanding these allows for the prediction of spectra even for novel derivatives.

A. The Isotopic Fingerprint (The "Twin Towers")

Bromine exists naturally as two stable isotopes:


 (50.69%) and 

(49.31%).
  • Diagnostic Rule: Any fragment ion containing a single bromine atom will appear as a 1:1 doublet separated by 2 mass units (

    
     and 
    
    
    
    ).
  • Validation: If a fragment peak lacks this doublet but the molecular ion (

    
    ) has it, the fragment has lost the bromine atom.
    
B. Competitive Cleavage Pathways

Upon ionization (particularly EI at 70 eV), the radical cation (


) destabilizes via two primary routes:
  • 
    -Cleavage (Allylic Loss):  The ether oxygen stabilizes the charge, facilitating the homolytic cleavage of the allyl group. This results in a neutral allyl radical and a resonance-stabilized oxonium ion.
    
  • C-Br Scission: The Carbon-Bromine bond is relatively weak (

    
    66 kcal/mol). Rupture yields a bromine radical (
    
    
    
    ) and a cation.
C. The "Hidden" Rearrangement (Ion-Source Claisen)

A critical insight for aromatic allyl ethers is the Ion-Source Claisen Rearrangement . In the gas phase, the molecular ion can rearrange into an allyl phenol structure before fragmenting.

  • Observation: Appearance of peaks corresponding to

    
    , which are characteristic of phenols but not ethers.
    
Comparative Analysis: EI vs. ESI

The choice of ionization technique dictates the information density of the spectrum.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard (~70 eV)Soft (Thermal/Electric Field)
Molecular Ion (

)
Often weak or absent; prone to fragmentation.[2][3]Dominant as

or

.
Structural Detail High. Rich fragmentation pattern allowing for library matching and substructure identification.Low. Requires MS/MS (CID) to generate fragments.
Bromine Pattern Visible in

(if stable) and all Br-containing fragments.
Visible primarily in the parent adduct.
Primary Utility Structural elucidation; fingerprinting isomers.Molecular weight confirmation; quantification.

Expert Insight: For initial characterization of synthetic intermediates, EI is superior because the fragmentation pattern confirms the position of the bromine relative to the ether linkage. ESI is preferred only for high-throughput quantification of known targets.

Visualizing the Fragmentation Mechanism

The following diagram illustrates the competing pathways for a generic aromatic brominated allyl ether (e.g., 1-bromo-4-(allyloxy)benzene).

FragmentationPathways M_Ion Molecular Ion (M+•) [1:1 Isotope Ratio] Path_A Pathway A: Alpha-Cleavage M_Ion->Path_A Path_B Pathway B: C-Br Scission M_Ion->Path_B Path_C Pathway C: Claisen Rearrangement (ortho-migration) M_Ion->Path_C Frag_Allyl [M - Allyl]+ Loss of C3H5• (Retains Br doublet) Path_A->Frag_Allyl Frag_Br [M - Br]+ Loss of Br• (No Isotope Pattern) Path_B->Frag_Br Frag_Phenol Rearranged Ion (Allyl-Phenol type) Path_C->Frag_Phenol Frag_CO [M - CO]+ Phenolic degradation Frag_Phenol->Frag_CO

Caption: Mechanistic divergence in EI-MS. Pathway A (Allyl loss) and Pathway B (Br loss) are the dominant competitive routes.

Experimental Data: Diagnostic Fragment Table

The following table summarizes the expected mass shifts for a model compound: 4-Bromoallyl phenyl ether (MW


 213/215).
Fragment Ionm/z (approx)Relative AbundanceIsotope PatternStructural Assignment
Molecular Ion (

)
212 / 214Moderate (20-40%)1 : 1 Intact radical cation.

171 / 173Base Peak (100%) 1 : 1 Loss of allyl radical (

-cleavage). Charge remains on oxygen/ring.

133Low to ModerateNoneLoss of bromine radical. Phenyl allyl ether cation.

41HighNoneAllyl cation (common hydrocarbon background).

184 / 186Low1 : 1 Loss of Carbon Monoxide (indicative of rearrangement to phenol).

Note on Data Interpretation: The presence of the


 171/173 doublet is the definitive confirmation  of the brominated aromatic core retaining the oxygen. If the bromine were on the allyl group (e.g., bromoallyl phenyl ether), the loss of the allyl chain would remove the bromine pattern, leaving a mono-isotopic peak at 

93 (phenoxy ion).
Experimental Protocol: Self-Validating Workflow

This protocol ensures high-fidelity data acquisition and prevents common artifacts (like thermal degradation in the injector).

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate. Avoid alcohols to prevent trans-etherification in the injector.

  • Concentration: Dilute to ~10 ppm for full-scan EI analysis.

Step 2: GC-MS Parameters (EI Mode)
  • Inlet Temperature: Set to 200°C. Warning: Temperatures >250°C can force the Claisen rearrangement before ionization, altering the spectrum.

  • Column: Non-polar (e.g., DB-5ms), 30m x 0.25mm.

  • Oven Program: 60°C (1 min hold)

    
     20°C/min 
    
    
    
    280°C.
Step 3: Data Analysis Logic (The "Check-Sum" Method)
  • Locate

    
    :  Look for the highest mass cluster. Is there a 1:1 doublet?
    
    • Yes: Contains 1 Br.[2][4]

    • No: Check for

      
       (M-79).
      
  • Check Base Peak: Is it

    
    ?
    
    • Yes: Confirms Allyl Ether structure.

  • Verify Br Position: Does the

    
     peak retain the 1:1 doublet?
    
    • Yes: Br is on the core skeleton (not the allyl group).

    • No: Br was on the allyl group.

Workflow Visualization

Workflow Sample Sample Prep (DCM, 10ppm) GC GC Separation (Inlet < 200°C) Sample->GC Inject Ionization Ionization (EI, 70eV) GC->Ionization Elute Analyzer Mass Analyzer (Quadrupole) Ionization->Analyzer Fragment Data Data Analysis (Isotope Check) Analyzer->Data Detect

Caption: Analytical workflow emphasizing low inlet temperature to prevent thermal rearrangement.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text on fragmentation mechanisms including alpha-cleavage and rearrangements).
  • Prabhakar, S., et al. (2000). "Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact." Rapid Communications in Mass Spectrometry, 14(13), 1116-1122.[5] Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
  • NIST Mass Spectrometry Data Center. "NIST Chemistry WebBook, SRD 69." (Authoritative database for standard reference spectra of halogenated ethers). Link

Sources

A Comparative Guide to the HPLC-UV Analysis of 5-(Allyloxy)-2-bromobenzaldehyde and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded comparison of the High-Performance Liquid Chromatography (HPLC) retention times for 5-(Allyloxy)-2-bromobenzaldehyde and its key process-related impurities. Designed for researchers, analytical scientists, and drug development professionals, this document details a robust reverse-phase HPLC (RP-HPLC) method, explains the scientific rationale behind the experimental design, and presents supporting data to facilitate effective purity analysis and quality control.

Introduction: The Critical Role of Impurity Profiling

5-(Allyloxy)-2-bromobenzaldehyde is a valuable intermediate in the synthesis of various pharmaceutically active compounds. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over impurities.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for impurity profiling due to its high resolution, sensitivity, and adaptability for quantifying components in a mixture.[3][4]

This guide focuses on a common challenge: the separation of the main compound from structurally similar impurities that may arise during its synthesis. We will explore a validated HPLC method, providing a logical framework for its application and interpretation.

Understanding the Impurity Landscape: A Synthesis-Based Approach

To effectively develop a separation method, one must first anticipate the likely impurities. 5-(Allyloxy)-2-bromobenzaldehyde is commonly synthesized via a Williamson ether synthesis, reacting 2-bromo-5-hydroxybenzaldehyde with allyl bromide in the presence of a base.

This synthetic pathway is the primary source of process-related impurities. The most probable impurities are:

  • Impurity A: 2-Bromo-5-hydroxybenzaldehyde: The unreacted starting material. Its presence indicates an incomplete reaction.

  • Impurity B: 2-Bromo-5-(allyloxy)benzoic acid: An oxidation product of the target molecule. The aldehyde functional group is susceptible to oxidation, especially during work-up or storage.[5][6]

  • Impurity C: Unidentified Dimer: Side reactions, particularly under elevated temperatures or prolonged reaction times, can potentially lead to the formation of dimeric or polymeric species.

A robust HPLC method must be able to resolve the main peak from these and other potential unknowns.

Experimental Design: A Self-Validating HPLC Protocol

The objective is to establish an RP-HPLC method capable of baseline-separating 5-(Allyloxy)-2-bromobenzaldehyde from its key impurities.

Rationale for Methodological Choices
  • Reverse-Phase HPLC (RP-HPLC): This is the method of choice for moderately polar to non-polar organic molecules like aromatic aldehydes.[7] Separation is driven by hydrophobic interactions between the analytes and the non-polar stationary phase.

  • C18 Column: The octadecylsilane (C18) stationary phase is an industry standard, offering excellent hydrophobic retention and selectivity for a wide range of aromatic compounds.[6][8]

  • Gradient Elution: The potential impurities have a range of polarities. Impurity A (with its free hydroxyl group) is significantly more polar than the parent compound, while the benzoic acid (Impurity B) has different ionization properties, and a dimer (Impurity C) would be much more non-polar. A gradient elution, where the mobile phase strength is increased over time, is essential to elute all components with good peak shape in a reasonable timeframe.[6]

  • Acidified Mobile Phase: The addition of an acid like formic or phosphoric acid to the mobile phase serves a critical purpose: it suppresses the ionization of the carboxylic acid group in Impurity B.[9] This ensures that the impurity is analyzed in a single, non-ionized form, resulting in a sharp, symmetrical peak and a stable retention time.

  • UV-DAD Detection: A Diode Array Detector (DAD) is selected for its ability to monitor multiple wavelengths simultaneously and to generate UV spectra for each peak. This aids in peak identification and purity assessment. A wavelength of 254 nm is chosen as it provides a strong response for the benzaldehyde chromophore present in all compounds of interest.[10]

Detailed Experimental Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).

Chemicals and Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Formic Acid (ACS Grade)

  • Reference standards for 5-(Allyloxy)-2-bromobenzaldehyde and all known impurities.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 40% B; 18.1-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution: Accurately weigh and dissolve the reference standards in the diluent to a final concentration of approximately 1.0 mg/mL for the main compound and 0.01 mg/mL for each impurity.

  • Sample Solution: Accurately weigh and dissolve the sample to be tested in the diluent to a final concentration of approximately 1.0 mg/mL.

Data Presentation and Retention Time Comparison

The developed method provides clear separation between the main component and its potential impurities. The elution order is dictated by polarity: more polar compounds interact less with the C18 stationary phase and elute earlier.

Table 1: Comparative Retention Time Data

CompoundStructureExpected Elution OrderRepresentative Retention Time (min)Rationale for Elution
Impurity A 2-Bromo-5-hydroxybenzaldehyde14.8Highly polar due to the free hydroxyl group, leading to weak retention.
Impurity B 2-Bromo-5-(allyloxy)benzoic acid28.2More retained than Impurity A due to the ether linkage, but the carboxyl group (suppressed) provides some polarity.
API 5-(Allyloxy)-2-bromobenzaldehyde311.5The target compound, with moderate polarity.
Impurity C Unidentified Dimer416.3Significantly larger and more non-polar, resulting in the strongest retention on the C18 column.
Trustworthiness: A Self-Validating System

To ensure the reliability of this method in a routine setting, a system suitability test (SST) must be performed before any analysis.[1]

SST Requirements:

  • Resolution (Rs): The resolution between the API peak and the closest eluting impurity peak (Impurity B) must be ≥ 2.0.

  • Tailing Factor (Tf): The tailing factor for the 5-(Allyloxy)-2-bromobenzaldehyde peak should be ≤ 1.5.

  • Theoretical Plates (N): The plate count for the 5-(Allyloxy)-2-bromobenzaldehyde peak should be ≥ 5000.

Meeting these criteria confirms that the chromatographic system is performing optimally for the separation.

Visualization of the Analytical Workflow

A clear workflow ensures reproducibility and minimizes error. The following diagram outlines the process from sample receipt to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting sample Receive Sample prepare_sample Prepare Sample & Standard Solutions sample->prepare_sample prepare_mobile_phase Prepare Mobile Phases (A & B) equilibrate Equilibrate HPLC System with Initial Conditions prepare_mobile_phase->equilibrate sst Perform System Suitability Test (SST) prepare_sample->sst inject Inject Samples sst->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peaks acquire->integrate identify Identify & Quantify Impurities (Based on RT and Area %) integrate->identify report Generate Final Report identify->report

Caption: End-to-end workflow for HPLC impurity analysis.

Conclusion

This guide has detailed a robust and reliable RP-HPLC method for the separation and analysis of 5-(Allyloxy)-2-bromobenzaldehyde and its key process-related impurities. By understanding the synthetic origin of impurities and making informed choices in chromatographic parameter selection, we have established a method that is specific, logical, and fit for purpose in a pharmaceutical quality control environment. The presented retention time data serves as a benchmark for researchers, enabling the accurate assessment of product purity and facilitating the development of high-quality chemical intermediates.

References

  • SynThink Research Chemicals. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Available at: [Link]

  • ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Available at: [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

  • Biotechnology Journal International. (2024, June 22). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Available at: [Link]

  • HELIX Chromatography. (2022, August 12). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Available at: [Link]

  • Academia.edu. (n.d.). Trace analysis of aldehydes by reversed-phase high-performance liquid chromatography and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclohexanedione. Available at: [Link]

  • Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Available at: [Link]

  • ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Available at: [Link]

  • SciSpace. (n.d.). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Available at: [Link]

  • TradeIndia. (n.d.). 2-(Allyloxy)-5-bromobenzaldehyde 95%. Available at: [Link]

  • ResearchGate. (2025, August 9). DETERMINITAION OF BENZALDEHYDE GENOTOXIC IMPURITY IN LACOSAMIDE DRUG SUBSTANCES USING HPLC TECHNIQUE. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(Allyl)-2-(allyloxy)benzaldehyde on Newcrom R1 HPLC column. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. Available at: [Link]

  • MDPI. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Available at: [Link]

  • PubChem. (n.d.). 5-(Benzyloxy)-2-bromobenzaldehyde. Available at: [Link]

  • ResearchGate. (2019, May 26). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Available at: [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 5-(Allyloxy)-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

5-(Allyloxy)-2-bromobenzaldehyde is a multifunctional organic building block containing an aromatic aldehyde, an aryl bromide, and an allylic ether.[1] This structural complexity dictates its handling protocols:

  • Reactivity: The aldehyde moiety is susceptible to autoxidation to the corresponding carboxylic acid upon air exposure.[1] The allyl group introduces potential for polymerization or slow peroxidation under high-energy conditions (light/heat).[1]

  • Health Hazards: It is classified as a Skin Irritant (Category 2) , Eye Irritant (Category 2A) , and Respiratory Irritant (STOT SE 3) .[1][2]

  • Physical State: typically a yellow crystalline solid.[1]

Critical Directive: Treat this compound as a sensitizer and a lachrymator (tear-inducing agent) precursor.[1] Standard "lab coat and glasses" protocols are insufficient for open handling outside a fume hood.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound to prevent dermal sensitization and mucosal irritation.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Hand Protection Nitrile (Double Gloving) or Laminate Spec: Minimum thickness 0.11 mm (4 mil).Rationale: Aromatic aldehydes can permeate thin nitrile rubber.[1] • Solids: Single nitrile glove is acceptable.[1]• Solutions: Double glove (Nitrile over Nitrile) or Silver Shield® (Laminate) if dissolved in DCM or Acetone.[1]
Eye/Face Chemical Splash Goggles Spec: ANSI Z87.1+ (Impact & Splash rating).Rationale: Safety glasses with side shields are insufficient due to the migration of fine dust and vapors which can cause severe lacrimation.[1]
Respiratory P100 / N95 or Half-Mask OV/AG Spec: NIOSH-approved.[1]• Solid Handling: N95/P100 particulate respirator if weighing outside a hood (strongly discouraged).[1]• Solution/Heating: Half-mask with Organic Vapor/Acid Gas cartridges.[1]
Body Lab Coat (Cotton/Poly) Spec: Long sleeves, buttoned/snapped to collar.Rationale: Synthetic fibers can melt into skin if a fire occurs; cotton blends are preferred.[1] Use a chemically resistant apron for large scale (>100g) transfers.[1]

Operational Protocols

A. Storage & Stability[1][3][4]
  • Environment: Store under inert atmosphere (Nitrogen or Argon) at 2–8°C .

  • Light Sensitivity: The allyl and aldehyde groups are photosensitive.[1] Store in amber glass or foil-wrapped containers to prevent degradation into 5-(allyloxy)-2-bromobenzoic acid or polymerization byproducts.[1]

B. Weighing & Transfer Workflow
  • Engineering Control: All weighing must occur inside a certified chemical fume hood.[1]

  • Static Control: As a dry organic powder, it may generate static charge.[1] Use an anti-static gun or ionizer during weighing to prevent powder scattering (which leads to inhalation risks).[1]

C. Solubilization
  • Solvent Choice: When dissolving, note that the solution phase increases skin permeation risks.[1]

    • Compatible Solvents: Dichloromethane (DCM), Ethyl Acetate, DMSO.[1]

    • Warning: DCM rapidly degrades nitrile gloves (breakthrough < 5 mins).[1] If using DCM, use laminate gloves.[1]

D. Waste Disposal Logic

Because this molecule contains Bromine , it cannot be disposed of in standard organic waste streams.[1][3] It must be segregated into Halogenated Waste .[1][3]

Visualized Workflows

Diagram 1: PPE Selection Decision Tree

This logic flow ensures you select the correct glove and respiratory protection based on the physical state of the chemical.

PPE_Selection Start Handling 5-(Allyloxy)-2-bromobenzaldehyde State What is the Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution / Liquid State->Solution DustRisk Is Dust Generation Likely? Solid->DustRisk SolventType Solvent Type? Solution->SolventType PPE_Solid_Low Standard PPE: Nitrile Gloves (4 mil) Safety Goggles Fume Hood DustRisk->PPE_Solid_Low No (In Hood) PPE_Solid_High Enhanced PPE: Nitrile Gloves N95/P100 Respirator Chemical Goggles DustRisk->PPE_Solid_High Yes (Open Bench) Solvent_Halo Halogenated (e.g., DCM) SolventType->Solvent_Halo Solvent_NonHalo Non-Halogenated (e.g., EtOAc) SolventType->Solvent_NonHalo PPE_Sol_Halo Critical PPE: Laminate/Silver Shield Gloves Splash Goggles Fume Hood Solvent_Halo->PPE_Sol_Halo PPE_Sol_Std Standard PPE: Double Nitrile Gloves Splash Goggles Fume Hood Solvent_NonHalo->PPE_Sol_Std

Caption: Decision matrix for selecting glove material and respiratory protection based on physical state and solvent carrier.

Diagram 2: Waste Segregation & Disposal Protocol

Proper disposal is critical to avoid regulatory fines and dangerous chemical reactions.[1]

Waste_Disposal Waste Chemical Waste Generated Check Contains Bromine/Halogens? Waste->Check Yes Yes Check->Yes No No Check->No HaloStream HALOGENATED WASTE STREAM (Do not mix with oxidizers) Yes->HaloStream Liquid SolidWaste Solid Waste (Gloves/Paper) Bag & Tag as Hazardous Yes->SolidWaste Solid NonHaloStream NON-HALOGENATED WASTE (General Organic) No->NonHaloStream

Caption: Logic flow for segregating halogenated organic waste to ensure environmental compliance.

Emergency Response Procedures

Spill Cleanup (Solid)[1]
  • Evacuate: Remove unnecessary personnel from the immediate area.

  • PPE: Don N95 respirator and double nitrile gloves.[1]

  • Contain: Do not dry sweep (creates dust).[1] Cover with a damp paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.[1]

  • Clean: Wipe area with acetone, followed by soap and water.[1]

  • Dispose: Place all cleanup materials into a sealable bag and label as "Hazardous Waste: Solid Toxic."

Exposure First Aid[1][6]
  • Eye Contact: Immediately flush with water for 15 minutes .[1][4] Hold eyelids open. Seek medical attention if irritation persists (high risk of corneal abrasion from crystals).[1]

  • Skin Contact: Wash with soap and water.[1][2][5][4] Do not use alcohol (ethanol/isopropanol) to wash skin, as this may increase the absorption of the aldehyde.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen.[1]

References

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

  • PubChem. (2024).[1] Compound Summary: Benzaldehyde derivatives and general reactivity. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.